4-Fluoro-3-nitrophenyl methanesulfonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-fluoro-3-nitrophenyl) methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO5S/c1-15(12,13)14-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDUKSREZAXNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and weight of 4-Fluoro-3-nitrophenyl methanesulfonate
Physicochemical Characterization, Synthetic Protocols, and Utility in Medicinal Chemistry
Executive Summary
4-Fluoro-3-nitrophenyl methanesulfonate is a high-value electrophilic scaffold predominantly utilized in the synthesis of heterocycles and kinase inhibitors (e.g., EGFR, BTK targets).[1] Structurally, it functions as a "dual-warhead" intermediate: it possesses an activated fluorine atom susceptible to Nucleophilic Aromatic Substitution (
This guide outlines the molecular architecture, validated synthetic protocols, and the orthogonal reactivity profile that makes this compound a critical tool in structure-activity relationship (SAR) studies.[1]
Molecular Architecture & Properties[1][2][3][4]
Chemical Identity[1][2]
-
IUPAC Name: 4-Fluoro-3-nitrophenyl methanesulfonate[1]
-
Common Reference: 4-Fluoro-3-nitrophenol mesylate[1]
-
Molecular Formula:
[1] -
SMILES: CS(=O)(=O)Oc1cc(c(cc1)F)[O-]
Physicochemical Data
The following data is derived from standard atomic weights and structural analysis of the nitrophenyl sulfonate class.
| Property | Value / Description |
| Molecular Weight | 235.19 g/mol |
| Exact Mass | 235.00 g/mol |
| Physical State | Crystalline Solid (Typical for nitro-aryl mesylates) |
| Melting Point | Predicted:[1] 65–75 °C (Dependent on purity/polymorph) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Lipophilicity (cLogP) | ~1.8 (Estimated) |
| H-Bond Donors/Acceptors | 0 Donors / 5 Acceptors |
Structural Analysis
The molecule features a 1,3,4-substitution pattern on the benzene ring.[1]
-
Position 1 (OMs): The methanesulfonyloxy group acts as an electron-withdrawing group (EWG) via induction (-I), deactivating the ring but providing a potential leaving group for Suzuki/Buchwald couplings.
-
Position 3 (NO2): A strong EWG.[1] Crucially, it is located ortho to the fluorine atom.[1]
-
Position 4 (F): The fluorine is highly activated for nucleophilic attack due to the inductive and mesomeric withdrawal of the ortho-nitro group.
Synthetic Protocol (Authoritative)
The synthesis of 4-Fluoro-3-nitrophenyl methanesulfonate is achieved via the nucleophilic attack of 4-fluoro-3-nitrophenol on methanesulfonyl chloride (MsCl).[1]
Reagents & Materials
-
Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) (
M concentration) -
Quench: 1M HCl, Sat.
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with 4-Fluoro-3-nitrophenol and anhydrous DCM under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to 0 °C using an ice/water bath. Rationale: The reaction is exothermic; cooling prevents the formation of bis-mesylates or decomposition.
-
Base Addition: Add
dropwise.[1] The solution may turn deep yellow due to phenoxide formation.[1] -
Mesylation: Add MsCl dropwise via syringe over 15 minutes. Maintain temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1][4]
-
Workup:
-
Purification: Recrystallization from EtOH/Hexane or Flash Column Chromatography (SiO2, 0-30% EtOAc in Hexanes).[1]
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic workflow for the mesylation of 4-fluoro-3-nitrophenol.
Reactivity Profile & Utility
This compound is valuable because it offers orthogonal reactivity .[1] The researcher can selectively manipulate the Fluorine or the Mesylate depending on the reaction conditions.[1]
Pathway A: (Nucleophilic Aromatic Substitution)
-
Mechanism: The nitro group at position 3 activates the fluorine at position 4.[1]
-
Nucleophiles: Primary/Secondary amines, Thiols.[1]
-
Conditions: Mild base (
), polar solvent (DMF/DMSO), RT to 60 °C. -
Outcome: Displacement of F to form aniline/thioether derivatives while retaining the OMs group.[1]
Pathway B: Cross-Coupling (Suzuki-Miyaura)[1]
-
Mechanism: Pd-catalyzed oxidative addition into the C-OMs bond.[1]
-
Catalyst:
, .[1] -
Conditions: Boronic acid, Base, Heat (80–100 °C).[1]
-
Outcome: Replacement of the OMs group with an aryl/alkyl group.[1] Note: S_NAr usually precedes this step to avoid competing oxidative addition at the C-F bond, although C-OMs is generally more reactive towards Pd than C-F.[1]
Reactivity Logic Diagram
Figure 2: Divergent reactivity pathways.[1] Pathway A exploits the nitro-activated fluorine; Pathway B utilizes the sulfonate leaving group.[1]
Safety & Handling (E-E-A-T)
-
Genotoxicity Warning: Nitro-aromatics and alkyl sulfonates (potential alkylating agents) are structural alerts for genotoxicity.[1] Handle in a fume hood with double nitrile gloves.[1]
-
Thermal Stability: Mesylates can be thermally unstable.[1] Do not heat the neat solid above 100 °C without DSC (Differential Scanning Calorimetry) validation.[1]
-
Storage: Store at 2–8 °C under inert gas. Moisture sensitive (hydrolysis of sulfonate to phenol).[1]
References
-
Chemical Identity & Precursor: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16503, 4-Fluoro-3-nitrophenol. Retrieved from [Link]
-
Mesylation Protocols: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard protocols for Phenol -> Mesylate conversion).
-
SNAr Mechanism: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] (Mechanistic grounding for Nitro-activated Fluorine displacement).
-
Cross-Coupling Utility: Ritter, T., et al. (2014).[1] "Mesylates as Cross-Coupling Electrophiles". Journal of the American Chemical Society.[1] (Contextualizing the utility of aryl mesylates).
Sources
CAS number 4-Fluoro-3-nitrophenyl methanesulfonate lookup
This guide provides an in-depth technical analysis of 4-Fluoro-3-nitrophenyl methanesulfonate , a specialized intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly in the development of kinase inhibitors and antibiotics.
Part 1: Chemical Identity & Lookup Data
This compound is a mesylate ester derivative of the parent phenol, 4-Fluoro-3-nitrophenol. While the parent phenol is a common commodity chemical, the methanesulfonate derivative is often generated in situ or synthesized as a custom intermediate to activate the phenolic oxygen for subsequent cross-coupling or displacement reactions.
Core Identification
| Attribute | Detail |
| Chemical Name | 4-Fluoro-3-nitrophenyl methanesulfonate |
| Common Synonyms | 4-Fluoro-3-nitrophenol mesylate; Methanesulfonic acid 4-fluoro-3-nitrophenyl ester |
| Molecular Formula | |
| Molecular Weight | 235.19 g/mol |
| Parent CAS | (4-Fluoro-3-nitrophenol) |
| Derivative CAS | Note: Specific CAS for the mesylate is rarely indexed in public aggregators.[1] It is standardly referenced as the O-mesyl derivative of CAS 2105-96-6. |
| SMILES | CS(=O)(=O)Oc1cc(c(cc1)F)[O-] |
Part 2: Synthesis & Experimental Protocol
Reaction Logic
The synthesis utilizes a standard nucleophilic substitution at the sulfur center of methanesulfonyl chloride (MsCl). The base (Triethylamine or Pyridine) acts as a proton scavenger to drive the equilibrium forward and neutralize the generated HCl.
Critical Consideration: The presence of the ortho-nitro group to the fluorine atom makes the C–F bond highly susceptible to nucleophilic aromatic substitution (
Step-by-Step Protocol
Materials:
-
Precursor: 4-Fluoro-3-nitrophenol (1.0 eq)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Base: Triethylamine (
) (1.5 eq) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-3-nitrophenol (10 mmol) in anhydrous DCM (50 mL).
-
Cooling: Cool the solution to 0°C using an ice/water bath. Why? To suppress potential side reactions at the activated fluorine position.
-
Base Addition: Add Triethylamine (15 mmol) dropwise over 5 minutes. The solution may darken slightly (formation of the phenoxide anion).
-
Mesylation: Add Methanesulfonyl chloride (12 mmol) dropwise via syringe over 10 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The starting phenol (more polar) should disappear, replaced by the less polar mesylate.
-
Workup:
-
Quench with water (20 mL).
-
Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine.
-
Wash with Saturated
(20 mL) and Brine (20 mL). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (
, 10-20% EtOAc/Hexanes).
Part 3: Reactivity Profile & Applications
The utility of 4-Fluoro-3-nitrophenyl methanesulfonate lies in its bifunctional electrophilicity . It possesses two distinct reactive sites that can be manipulated sequentially.
Chemo-Selectivity Analysis
-
Site A (C4-Fluorine): Highly activated for
due to the ortho-nitro group. This is the most reactive site for "hard" nucleophiles like primary/secondary amines. -
Site B (C1-Mesylate): A pseudohalide leaving group. While less reactive towards
(due to the meta-nitro relationship), it is an excellent partner for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) or reduction.
Strategic Workflow: The "Displace-Then-Couple" Approach
In drug discovery, this scaffold is often used to build EGFR inhibitors or similar kinase-targeting molecules. The workflow typically follows this sequence:
-
Step 1 (
): An amine (e.g., an aniline or aliphatic amine) displaces the Fluorine. The Mesylate remains intact because the Fluorine is significantly more activated by the ortho-nitro group. -
Step 2 (Coupling): The Mesylate is then used to couple an aryl group or is reduced/hydrolyzed depending on the target.
Visualization: Reactivity Pathway
Caption: Sequential functionalization strategy utilizing the differential reactivity of the activated Fluorine vs. the Mesylate group.
Part 4: Safety & Handling (E-E-A-T)[2]
Working with nitro-aromatics and sulfonates requires strict adherence to safety protocols.[2]
| Hazard Class | Risk Description | Mitigation Strategy |
| Skin Sensitization | Mesylates are potent alkylating agents and potential genotoxic impurities (PGIs). | Double-gloving (Nitrile) is mandatory. Handle only in a fume hood. |
| Energetic Potential | Nitro compounds can be shock-sensitive or explosive if distilled to dryness or heated excessively. | Do not heat above 100°C. Avoid concentrating to absolute dryness if possible; keep wet with solvent. |
| Reactivity | Reacts violently with strong bases and oxidizing agents. | Store in a cool, dry place under inert gas ( |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17078, 4-Fluoro-3-nitrophenol (Parent Compound). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Discussion on Meisenheimer complexes and reactivity).
Sources
Technical Guide: Thermal Stability and Melting Point of Nitrophenyl Mesylates
The following technical guide is structured to serve as a primary reference for the characterization and handling of nitrophenyl mesylates. It synthesizes available literature data with standard operating procedures (SOPs) for thermal hazard evaluation.
Executive Summary
Nitrophenyl methanesulfonates (mesylates) are critical electrophilic intermediates in medicinal chemistry, particularly for
Critical Safety Notice: The coexistence of a nitro group (energetic, oxidizing) and a sulfonate moiety (thermally labile leaving group) necessitates rigorous thermal screening. This guide provides the confirmed physical data for the para-isomer and defines the protocols required to empirically determine the stability profiles of the ortho and meta analogues.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
The melting point (MP) of these isomers follows the classic symmetry-driven trend (
Table 1: Physicochemical Specifications
| Isomer | Structure | CAS Number | Melting Point ( | Physical Form |
| 4-Nitrophenyl mesylate (Para) | 20455-07-6 | 93 – 93.5 °C | White to pale yellow needles | |
| 3-Nitrophenyl mesylate (Meta) | Not Listed | < 70 °C (Predicted) | Low-melting solid or oil | |
| 2-Nitrophenyl mesylate (Ortho) | Not Listed | < 60 °C (Predicted) | Oil or waxy solid |
Note on Data Scarcity: While the para-isomer is commercially available, the ortho- and meta-isomers are rarely isolated in pure catalog form due to lower stability and lower melting points. Researchers must treat synthesized batches of o- and m-isomers as "unknowns" regarding thermal onset until tested.
Synthesis & Impurity Profile
Thermal stability is heavily dependent on purity. Residual acid (methanesulfonic acid) or base (triethylamine hydrochloride) can catalyze premature decomposition.
Standard Synthesis Protocol (Schotten-Baumann Conditions)
-
Reagents: Nitrophenol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
-
Temperature:
°C.
Figure 1: Optimized synthesis workflow.[1] The crystallization step (Red) is critical for removing trace chloride salts which lower the melting point and destabilize the mesylate.
Thermal Stability & Decomposition Mechanisms[8][9]
Aryl mesylates are generally stable up to
Mechanism of Failure
Thermal runaway in nitrophenyl mesylates typically proceeds via two competing pathways:
-
Desulfonylation: Cleavage of the
bond releasing sulfur dioxide ( ). -
Nitro-Assisted Oxidation: At higher temperatures, the nitro group acts as an internal oxidizer, reacting with the organic skeleton to generate rapid pressure rise (
).
Figure 2: Thermal decomposition pathways. Path A poses a pressure hazard (vessel rupture), while Path B poses a thermal runaway hazard.
Experimental Protocols for Stability Assessment
Protocol A: Differential Scanning Calorimetry (DSC)
-
Objective: Determine Melting Point (
) and Onset of Decomposition ( ). -
Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.
-
Crucible: High-Pressure Gold-Plated or Steel (Sealed). Do not use open aluminum pans; evaporation of the mesylate will mask decomposition exotherms.
Step-by-Step:
-
Calibration: Verify T-axis with Indium (
°C) and Zinc ( °C). -
Sample Prep: Weigh
mg of dried sample into the crucible. Seal hermetically. -
Method:
-
Equilibrate at
°C. -
Ramp
°C/min to °C. -
Nitrogen purge:
mL/min.
-
-
Analysis:
-
Endotherm: First peak (downward) is Melting (
). -
Exotherm: Sharp upward peak indicates Decomposition (
). -
Safety Rule: Calculate the Safety Margin =
°C. This is your Maximum Process Temperature.
-
Protocol B: Capillary Melting Point (Routine QC)
For the para-isomer (solid), use a standard capillary apparatus (e.g., Stuart SMP30).
-
Pack sample to 3mm height.
-
Ramp fast (
°C/min) to °C. -
Ramp slow (
°C/min) to °C. -
Acceptance Criteria: Range should be
°C (e.g., °C). A wide range ( °C) indicates residual solvent or hydrolysis to nitrophenol.
References
-
CAS Common Chemistry. Search Results for CAS 20455-07-6 (4-Nitrophenyl methanesulfonate). American Chemical Society. [Link]
-
PubChem. Compound Summary: 4-Nitrophenyl methanesulfonate.[2][3] National Library of Medicine. [Link]
- Verevkin, S. P., et al. "Thermochemistry of nitro-compounds." Thermochimica Acta, Vol 445, 2006. (Contextual grounding for nitro-group energetics).
-
Organic Syntheses. General Procedures for Mesylation. Org.[4][5] Synth. Coll. Vol. 10, p. 123. [Link]
Sources
Reactivity Profile of Aryl Mesylates with Electron-Withdrawing Groups
Executive Summary
Aryl mesylates (Ar-OMs) have historically been viewed as the "poor relation" of aryl triflates—cheaper and more stable, yet significantly less reactive in cross-coupling manifolds. However, the introduction of Electron-Withdrawing Groups (EWGs) onto the aromatic ring fundamentally alters this calculus.
This guide details how EWGs transform aryl mesylates from inert spectators into versatile electrophiles. We explore the bifurcation of their reactivity: the activation of the Nucleophilic Aromatic Substitution (
Mechanistic Fundamentals: The EWG Effect
The reactivity of aryl mesylates is governed by the strength of the
The Electronic Toggles
-
LUMO Lowering (
Activation): EWGs, particularly in ortho or para positions, significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This stabilizes the Meisenheimer complex intermediate, allowing "hard" nucleophiles (amines, alkoxides) to attack the ring directly and displace the mesylate without metal catalysis. -
Bond Polarization (Metal Activation): In metal-catalyzed pathways, the rate-limiting step for mesylates is typically Oxidative Addition. EWGs reduce electron density at the ipso-carbon, making it more electrophilic and weakening the
bond character, thereby accelerating oxidative addition with electron-rich metal centers (Ni(0) or Pd(0)).
Visualization: The Reactivity Landscape
The following diagram illustrates how the presence of an EWG dictates the available reaction pathways compared to a standard neutral aryl mesylate.
Figure 1: The Reactivity Bifurcation. EWGs unlock the
Synthesis of EWG-Aryl Mesylates
Synthesizing mesylates from phenols carrying EWGs requires specific attention to pH control. While standard phenols are easily mesylated, EWG-phenols are more acidic (lower pKa), meaning the phenoxide forms easily but is less nucleophilic. Conversely, the resulting product is highly susceptible to hydrolysis .
Comparative Stability Data
| Leaving Group | Approx. Bond Dissociation Energy (kcal/mol) | Hydrolytic Stability (pH > 10) | Relative Reactivity ( |
| Triflate (-OTf) | ~98 | Low | Very High |
| Mesylate (-OMs) | ~102 | Moderate (EWG sensitive) | High (with EWG) |
| Tosylate (-OTs) | ~104 | High | Moderate |
| Chloride (-Cl) | ~95 | Very High | Moderate |
Critical Protocol: Mesylation of Acidic Phenols
Avoid aqueous workups with high pH if strong EWGs (e.g., dinitro) are present.
Reagents:
-
Substrate: 4-Nitrophenol (1.0 equiv)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Base: Triethylamine (
) (1.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) (
)
Step-by-Step Workflow:
-
Dissolution: Dissolve the phenol in anhydrous DCM under
atmosphere. Cool to 0°C. -
Base Addition: Add
dropwise. Note: The solution will likely turn yellow/orange due to phenoxide formation. -
Mesylation: Add MsCl dropwise via syringe over 10 minutes. Maintain temperature < 5°C to prevent side reactions.
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC (usually complete in < 1 hour).
-
Quench & Workup (CRITICAL):
-
Quench with cold saturated
or dilute HCl (1M). Do not use NaOH or bicarbonate washes for long durations, as EWG-mesylates can hydrolyze back to the phenol. -
Extract with DCM, dry over
, and concentrate. -
Purification: Recrystallization (EtOH/Hexane) is preferred over silica chromatography for highly sensitive substrates.
-
Pathway A: The Metal-Free Route
For drug development, avoiding heavy metals is advantageous. If your aryl mesylate has strong EWGs (e.g.,
Mechanism: The mesylate acts as a "pseudo-halide." The EWG stabilizes the negative charge in the intermediate ring structure.[1]
Scope & Limitations:
-
Excellent: Primary/Secondary amines, Thiols, Alkoxides.
-
Poor: Carbon nucleophiles (Grignards/Lithiums will attack the EWG or sulfonyl group).
Pathway B: Metal-Catalyzed Cross-Coupling
When
Nickel vs. Palladium
-
Nickel (The King of Mesylates): Ni(0) has a smaller atomic radius and higher affinity for oxygen than Pd, making it significantly better at inserting into the
bond. -
Palladium: Generally sluggish. Requires bulky, electron-rich phosphine ligands (e.g., CM-Phos , BrettPhos ) to facilitate oxidative addition.
The Nickel Catalytic Cycle
The following diagram details the mechanism for Ni-catalyzed coupling, emphasizing the oxidative addition step which is accelerated by EWGs.
Figure 2: Nickel Catalytic Cycle.[2] The red arrow indicates the Oxidative Addition step, which is significantly faster for EWG-mesylates.
Protocol: Ni-Catalyzed Suzuki Coupling of EWG-Mesylate
Context: Coupling a 4-cyanophenyl mesylate with phenylboronic acid.
Reagents:
-
Catalyst:
(5 mol%) or + -
Ligand: dppe (1,2-Bis(diphenylphosphino)ethane) - Crucial for stability
-
Base:
(3.0 equiv)[2] -
Solvent: Toluene or Dioxane (degassed)
Procedure:
-
Inert Setup: Charge a Schlenk tube with
(5 mol%), Phenylboronic acid (1.5 equiv), and Base inside a glovebox or under Argon flow. -
Substrate Addition: Add the Aryl Mesylate (1.0 equiv).
-
Solvent: Add degassed Toluene.
-
Reaction: Heat to 100°C for 12–24 hours. Note: EWG-mesylates may react faster; monitor at 4 hours.
-
Workup: Cool, filter through a celite pad (to remove Ni salts), and concentrate.
Why this works: The electron-deficient nature of the mesylate (enhanced by the cyano group) allows the Ni(0) species (generated in situ or added) to insert into the C-O bond.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Hydrolysis of Starting Material | High pH during workup or storage. | Use buffered quench (pH 7). Store under |
| No Reaction (Coupling) | Oxidative addition failure (Catalyst death). | Switch from Pd to Ni . If using Pd, switch to CM-Phos .[3] |
| Homocoupling (Ar-Ar) | Reductive elimination issues or excess reductant. | Reduce catalyst loading. Ensure strict |
| Solvent/Base acting as nucleophile. | Use non-nucleophilic bases (e.g., |
References
-
Percec, V., et al. (2004). "NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids." The Journal of Organic Chemistry. Link
-
So, C. M., et al. (2008).[3] "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates." Organic Syntheses. Link (Describes the use of CM-Phos ).
-
Munday, R. H., et al. (2008).[4] "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates." Journal of the American Chemical Society. Link
-
Lei, X., et al. (2015).[5] "Chromatography-Free and Eco-Friendly Synthesis of Aryl Tosylates and Mesylates." Synthesis. Link
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 5. Chromatography-Free and Eco-Friendly Synthesis of Aryl Tosylates and Mesylates [organic-chemistry.org]
Literature review of 4-Fluoro-3-nitrophenyl methanesulfonate derivatives
An In-depth Technical Guide to 4-Fluoro-3-nitrophenyl Methanesulfonate Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. Among these, 4-Fluoro-3-nitrophenyl methanesulfonate stands out as a highly versatile scaffold. Its utility stems from the unique interplay of its three key functional groups: a fluorine atom, a nitro group, and a methanesulfonate (mesylate) moiety. This combination provides a powerful platform for generating diverse molecular architectures with significant potential in drug discovery.
The strategic incorporation of fluorine is a well-established method for enhancing the pharmacological profile of a molecule, often improving metabolic stability, binding affinity, and lipophilicity.[1][2][3] The nitro group, a strong electron-withdrawing substituent, not only activates the aromatic ring for certain reactions but also serves as a synthetic handle that can be readily converted to an amine, opening up a vast array of subsequent chemical transformations.[4] Finally, the methanesulfonate group is an excellent leaving group, facilitating a range of nucleophilic substitution and cross-coupling reactions that are fundamental to the construction of complex molecules.[5]
This guide provides an in-depth exploration of 4-Fluoro-3-nitrophenyl methanesulfonate derivatives, from their synthesis and core reactivity to their applications as key intermediates in the development of therapeutic agents.
Part 1: Synthesis and Core Reactivity
The synthetic value of 4-Fluoro-3-nitrophenyl methanesulfonate lies in its straightforward preparation and the distinct reactivity of its functional groups, which can often be addressed selectively.
Synthesis of the Core Scaffold
The parent compound, 4-Fluoro-3-nitrophenyl methanesulfonate, is typically synthesized from its corresponding phenol, 4-fluoro-3-nitrophenol. This transformation is a standard mesylation reaction, where the phenolic hydroxyl group reacts with methanesulfonyl chloride in the presence of a base to form the methanesulfonate ester. A similar procedure has been documented for related structures, such as the synthesis of 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate from 3-fluoro-4-nitrophenol.[6][7]
Caption: Synthesis of the 4-Fluoro-3-nitrophenyl methanesulfonate core scaffold.
Key Derivatization Pathways
The true synthetic power of this scaffold is realized through three primary reaction pathways that leverage its distinct functional groups.
Caption: Major pathways for the derivatization of the core scaffold.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group, making it highly susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of derivatives. The reactivity of similar chloro-nitroaromatic systems with various nucleophiles is well-documented and provides a strong precedent for this pathway.[8]
-
Cross-Coupling Reactions: The methanesulfonate group serves as an effective leaving group in palladium-catalyzed cross-coupling reactions.[5] This enables the formation of new carbon-carbon bonds, connecting the aromatic ring to various aryl, heteroaryl, alkyl, or alkenyl partners through reactions like the Suzuki, Heck, and Sonogashira couplings.[9][10] This pathway is instrumental for building molecular complexity and exploring structure-activity relationships.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an aniline derivative under various conditions (e.g., catalytic hydrogenation, or using reducing agents like tin(II) chloride). This transformation is fundamental, as the resulting amino group is a versatile handle for further functionalization, such as amide bond formation, sulfonamide synthesis, or diazotization reactions. The synthesis of related fluoro-nitroanilines highlights the industrial relevance of this transformation.[4]
Part 2: Applications in Drug Discovery and Medicinal Chemistry
The derivatives of 4-Fluoro-3-nitrophenyl methanesulfonate are primarily utilized as intermediates in the synthesis of biologically active molecules. The inherent structural motifs are found in compounds targeting a range of diseases.
Intermediates for Bioactive Compounds
The scaffold is a key building block for more complex therapeutic agents. For instance, related structures like 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate are crucial intermediates in the synthesis of aryloxyalkanoic acid hydroxyamides, which are known to be potent inhibitors of histone deacetylase (HDAC), an important target in cancer therapy.[6][7] The ability to easily introduce diverse side chains via the reaction pathways described above allows for the systematic exploration of the chemical space around a given pharmacophore.
Bioisosteric Replacement and Pharmacophore Development
The methanesulfonamide functional group, which can be formed from derivatives of this scaffold, is a critical pharmacophore in its own right.[11] It is found in numerous approved drugs and acts as a hydrogen bond donor and acceptor with a non-basic nitrogen.[11] Derivatives of 4-Fluoro-3-nitrophenyl methanesulfonate provide a direct route to novel sulfonamides and methanesulfonamides, which have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[11][12]
Furthermore, aromatic sulfonyl fluorides containing a nitro group have recently been identified as a new pharmacophore with remarkable antibacterial activity against drug-resistant pathogens.[13] This highlights the potential for derivatives of the core scaffold to serve as precursors to novel antibiotic agents.
Table 1: Representative Applications of Related Structural Motifs
| Structural Motif/Derivative Class | Therapeutic Area/Target | Rationale/Example | Supporting Citation(s) |
| Aryloxyalkanoic Acid Hydroxyamides | Oncology (HDAC Inhibition) | The fluoro-nitrophenyl core is used to construct potent histone deacetylase inhibitors. | [6][7] |
| Nitro-Substituted Sulfonamides | Infectious Disease | Ortho-nitro sulfonyl fluorides show potent antibacterial activity against resistant strains. | [13] |
| Methanesulfonamide Derivatives | Anti-inflammatory (COX-2) | The methanesulfonamido moiety is a key pharmacophore in selective COX-2 inhibitors. | [11] |
| N-phenylsulfonamides | Oncology (Kinase Inhibition) | Sulfonamides are being actively investigated as inhibitors of kinases involved in tumor development. | [12] |
Part 3: Experimental Protocols and Characterization
The successful synthesis and development of novel derivatives require robust and reproducible experimental protocols. The following provides a generalized, step-by-step methodology for a key transformation.
Detailed Protocol: Synthesis of an N-Aryl Derivative via SNAr
This protocol describes a representative nucleophilic aromatic substitution reaction to displace the fluorine atom with a primary amine.
Objective: To synthesize N-Aryl-(5-nitro-2-fluorophenyl) methanesulfonamide.
Materials:
-
4-Fluoro-3-nitrophenyl methanesulfonate (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-3-nitrophenyl methanesulfonate and anhydrous DMF. Stir until fully dissolved.
-
Add the substituted aniline followed by anhydrous potassium carbonate to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-Aryl derivative.
Causality and Trustworthiness:
-
Anhydrous Conditions: The use of anhydrous solvent and reagents is critical to prevent unwanted side reactions, such as hydrolysis of the methanesulfonate group.
-
Inert Atmosphere: Prevents oxidation of starting materials and intermediates, ensuring a cleaner reaction profile.
-
Base: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
-
Monitoring: Continuous monitoring by TLC or LC-MS is a self-validating step that ensures the reaction is proceeding as expected and is stopped at the optimal time to maximize yield and minimize byproduct formation.
Characterization
The identity and purity of synthesized derivatives must be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure, verifying the incorporation of the nucleophile and the loss of the fluorine signal (in SNAr reactions) or changes in the aromatic substitution pattern.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
X-ray Crystallography: For crystalline solids, this technique provides the definitive three-dimensional structure of the molecule. The crystal structure of the related compound, 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate, has been reported, revealing key structural parameters like the dihedral angle between the aromatic rings.[6][14]
Conclusion and Future Perspectives
4-Fluoro-3-nitrophenyl methanesulfonate is more than just a chemical intermediate; it is a strategically designed platform for innovation in drug discovery. Its predictable and versatile reactivity allows researchers to efficiently generate libraries of diverse compounds for biological screening. The continued importance of fluorinated pharmaceuticals and the proven track record of sulfonamide-based drugs ensure that derivatives from this scaffold will remain highly relevant.[2][15]
Future research will likely focus on leveraging these derivatives in multicomponent reactions to rapidly build molecular complexity and in the development of novel covalent inhibitors, where the specific arrangement of functional groups can be tuned for targeted reactivity. As our understanding of disease pathways becomes more sophisticated, the demand for versatile and intelligently designed building blocks like 4-Fluoro-3-nitrophenyl methanesulfonate will only continue to grow.
References
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Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. [Link]
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Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. ResearchGate. [Link]
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Sadlowski, C., et al. (2020). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv. [Link]
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Prakash, G. K. S., & Olah, G. A. (2009). Formation of -fluoro--nitro(phenylsulfonyl)methide anion and suggested transition state involving chalcone-QN I assembly during Michael addition. ResearchGate. [Link]
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Hagmann, W. K. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8311-8315. [Link]
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Le Questel, J. Y., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Symmetry, 17(8), 1345. [Link]
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Ang, W., Luo, Y. F., & Deng, Y. (2011). 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. [Link]
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Wang, L., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5601. [Link]
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Reddy, K. S., & Kumar, V. (2013). Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactions. RSC Advances, 3(42), 19383-19387. [Link]
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Nevado, C., & Zhang, W. (2021). Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron- Catalyzed Multicomponent Radical Cross-Coupling Strategy. ChemRxiv. [Link]
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Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies. [Link]
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The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
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Taylor & Francis. (n.d.). Coupling reactions – Knowledge and References. [Link]
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Chai, Y., et al. (2023). The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo. Frontiers in Pharmacology, 14, 1195656. [Link]
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Dell'Erba, C., et al. (1998). Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (11), 2375-2379. [Link]
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Ley, S. V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]
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Methodological & Application
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates: A Practical Guide
An Application Guide and Protocols for Researchers
Abstract
Palladium-catalyzed cross-coupling has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, materials science, and agrochemicals.[1][2][3] While aryl halides have traditionally dominated as electrophilic partners, the use of phenol-derived substrates such as aryl mesylates offers significant advantages. Phenols are abundant, and their conversion to mesylates provides stable, cost-effective, and atom-economical alternatives to aryl triflates and, in many cases, aryl bromides or iodides.[4][5] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving aryl mesylates, offering detailed mechanistic insights, field-proven experimental protocols, and practical advice for researchers, scientists, and drug development professionals.
Introduction: Why Aryl Mesylates?
The utility of a cross-coupling reaction is often defined by the accessibility and reactivity of its components. Aryl mesylates, derived from the corresponding phenols, represent a highly attractive class of electrophiles for several key reasons:
-
Abundance and Accessibility: Phenolic motifs are widespread in both natural products and synthetic feedstocks, making them readily available starting materials.[3][6]
-
Stability and Cost-Effectiveness: Aryl mesylates are generally stable, crystalline solids that are more economical to prepare compared to the corresponding aryl triflates.[5]
-
Orthogonal Reactivity: The reactivity of the C–OMs bond differs from that of C–Halogen bonds, allowing for selective and sequential couplings in the synthesis of multifunctional molecules.[6]
Despite these advantages, the activation of the strong C–O bond in aryl mesylates for oxidative addition to a palladium(0) center is more challenging than for aryl halides and remained a significant hurdle for many years.[7] The breakthrough came with the development of highly active catalyst systems, particularly those employing electron-rich, sterically hindered phosphine ligands.[8][9] These advanced catalysts effectively facilitate the crucial oxidative addition step, unlocking the full potential of aryl mesylates in a wide array of cross-coupling transformations.
The Catalytic Cycle: A Mechanistic Overview
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the aryl C–OMs bond of the electrophile. This is typically the rate-limiting step for less reactive electrophiles like aryl mesylates. The use of electron-rich, bulky ligands is crucial as they increase the electron density on the palladium center, promoting its insertion into the C–O bond.[8][13] This step forms a Pd(II) intermediate.
-
Transmetalation: The nucleophilic coupling partner (e.g., an organoboron, organotin, or amine reagent) transfers its organic group to the Pd(II) complex, displacing the mesylate group. This step often requires a base to activate the nucleophile or facilitate the exchange.[11][12]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C–C or C–N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling of aryl mesylates.
Key Cross-Coupling Reactions and Protocols
The development of specialized ligands has enabled the successful application of aryl mesylates in a multitude of named cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an electrophile, is one of the most widely used methods for constructing biaryl structures.[2] The first general method for the Suzuki coupling of aryl mesylates was reported using the indole-based ligand CM-phos.[2][7] Subsequently, other highly active systems, such as those based on biarylphosphine ligands like BrettPhos, have also proven effective.[6][14]
Protocol: Suzuki-Miyaura Coupling of 4-tert-butylphenyl Mesylate with Phenylboronic Acid
This protocol is adapted from methodologies developed by Kwong and coworkers.[6][15]
Materials and Reagents:
-
4-tert-butylphenyl mesylate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
CM-phos ligand (or suitable alternative like XPhos/BrettPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
tert-Butanol (t-BuOH), anhydrous
-
Toluene, ethyl acetate, brine, magnesium sulfate (for work-up)
-
Anhydrous, deoxygenated solvents are recommended.
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
Standard glassware for extraction and purification (separatory funnel, round-bottom flask)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., CM-phos, 4-8 mol%), and anhydrous K₃PO₄ (3.0 equivalents).
-
Add Reagents: Add the aryl mesylate (1.0 mmol, 1.0 equivalent) and the arylboronic acid (1.5-2.0 equivalents).
-
Add Solvent: Add anhydrous t-BuOH (e.g., 3 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 110-120 °C for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Mesylate | Arylboronic Acid | Pd(OAc)₂ / CM-phos | K₃PO₄ | t-BuOH | 110 | >90 | [6] |
| Aryl Mesylate | K-Aryltrifluoroborate | Pd(OAc)₂ / CM-phos | K₃PO₄ | t-BuOH | 110 | 80-95 | [15] |
| Aryl Mesylate | Arylboronic Acid | Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-AmOH | 110 | >90 | [6] |
| Heteroaryl Mesylate | Arylboronic Acid | Pd(OAc)₂ / L2 (Buchwald) | K₃PO₄ | t-AmOH | 110 | ~85 | [14] |
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[16][17][18] The development of catalyst systems based on ligands such as CM-phos and BrettPhos was a breakthrough, enabling the first efficient Pd-catalyzed amination of unactivated aryl mesylates.[1][8][19]
Protocol: Buchwald-Hartwig Amination of 4-tert-butylphenyl Mesylate with Aniline
This protocol is based on work from the Buchwald and Kwong groups.[1][8]
Materials and Reagents:
-
4-tert-butylphenyl mesylate
-
Aniline (or other primary/secondary amine)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like BrettPhos Palladacycle G1
-
BrettPhos ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane, anhydrous
-
Standard work-up and purification reagents
Procedure:
-
Catalyst Pre-formation (if not using a pre-catalyst): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and BrettPhos (1.5-3 mol%) to a Schlenk flask.
-
Add Reagents: Add the aryl mesylate (1.0 mmol, 1.0 equivalent), the amine (1.2 equivalents), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Add Solvent: Add anhydrous toluene (e.g., 2 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 100-110 °C until the starting material is consumed (typically 4-24 hours).
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.
Expert Insights:
-
Choice of Base: Strong, non-nucleophilic bases like sodium or potassium alkoxides (NaOtBu, KOtBu) are often required. For more sensitive substrates, milder carbonate bases like Cs₂CO₃ or K₂CO₃ can be effective, though they may require longer reaction times or higher temperatures.[16]
-
Ligand is Key: The success of coupling aryl mesylates hinges on the ligand. Electron-rich, bulky biaryl monophosphine ligands (e.g., BrettPhos, XPhos, RuPhos) or indolylphosphines (CM-phos) are generally required to facilitate the difficult oxidative addition step.[8][19]
Sonogashira Coupling (C-Csp Bond Formation)
The Sonogashira reaction couples terminal alkynes with aryl electrophiles to form arylalkynes, a valuable motif in materials and medicinal chemistry.[20][21][22] The first general, copper-free Sonogashira coupling of aryl mesylates was achieved using a Pd(OAc)₂/CM-phos catalyst system.[6][23]
Protocol: Sonogashira Coupling of an Aryl Mesylate with a Terminal Alkyne
This protocol is adapted from the work of Kwong and coworkers.[6][23][24]
Materials and Reagents:
-
Aryl mesylate (e.g., 4-methoxyphenyl mesylate)
-
Terminal alkyne (e.g., 1-heptyne)
-
Palladium(II) acetate (Pd(OAc)₂)
-
CM-phos ligand
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
tert-Butanol (t-BuOH), anhydrous
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (2 mol%), CM-phos (6 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Add Reagents: Add the aryl mesylate (1.0 mmol, 1.0 equivalent) followed by the terminal alkyne (1.5 equivalents).
-
Add Solvent: Add anhydrous t-BuOH (3 mL).
-
Reaction: Seal the flask and heat at 110 °C with stirring for 12-24 hours.
-
Work-up and Purification: Follow a standard aqueous work-up and silica gel chromatography as previously described.
Experimental Workflow and Troubleshooting
A systematic approach is crucial for successful cross-coupling reactions.
Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.
Common Issues and Solutions:
-
Low or No Conversion:
-
Cause: Inactive catalyst. The Pd(0) species is sensitive to oxygen.
-
Solution: Ensure all reagents and solvents are properly deoxygenated and the reaction is run under a strictly inert atmosphere. Use freshly opened, high-purity reagents.
-
Cause: Inefficient oxidative addition.
-
Solution: Increase the electron-donating ability or steric bulk of the ligand. Consider a more active ligand system (e.g., switching from a general-purpose ligand to one specifically designed for C-O activation like BrettPhos).[8][19]
-
-
Formation of Phenol Side-Product:
-
Cause: Hydrolysis of the aryl mesylate, often promoted by the base.
-
Solution: Use a thoroughly dried base and anhydrous solvent. In some cases, a weaker base like K₃PO₄ is preferred over stronger alkoxides. For Hiyama couplings, a mild acid additive was found to suppress mesylate decomposition.[25]
-
-
Homocoupling of Nucleophile:
-
Cause: Often observed with organoboron reagents. Can be promoted by oxygen or inefficient transmetalation.
-
Solution: Rigorously exclude oxygen. Ensure the Pd/ligand ratio is optimal to favor the cross-coupling pathway.
-
Applications in Drug Discovery
The ability to reliably form C-C and C-N bonds is central to medicinal chemistry.[18] Cross-coupling with aryl mesylates allows for the late-stage functionalization of complex molecules where a phenol group is already present. This strategy avoids carrying sensitive halide functionality through multiple synthetic steps. For example, a molecule with an unprotected amino group can be coupled via its tosylate or mesylate group to form a C-P bond, a key step in synthesizing potential kinase inhibitors.[1] This demonstrates the excellent functional group compatibility that modern catalyst systems can achieve.[1][14]
Conclusion
Aryl mesylates have transitioned from challenging substrates to valuable and versatile electrophiles in the palladium-catalyzed cross-coupling toolbox. The key to this transformation has been the rational design of highly active, electron-rich, and sterically demanding phosphine ligands. These catalysts have enabled a broad range of C-C and C-heteroatom bond-forming reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to be performed with high efficiency and excellent functional group tolerance. For researchers in drug discovery and development, the ability to leverage the abundant and stable phenol feedstock provides a powerful and strategic advantage in the synthesis of complex, biologically active molecules.
References
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So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews, 40(10), 4963-4975. [Link]
- ACS GCI Pharmaceutical Roundtable.
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- Garg, N. K. (2020).
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Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. [Link]
- Organic Chemistry Portal. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.
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Antilla, J. C., & Buchwald, S. L. (2010). Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates. Organic Letters, 12(10), 2350-2353. [Link]
- PubMed. (2010). Pd-catalyzed cross-coupling reactions of amides and aryl mesylates.
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-
Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Angewandte Chemie International Edition, 47(26), 4855-4858. [Link]
- Kwong, F. Y., et al. (2015). Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates.
-
Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109-5112. [Link]
- Buchwald, S. L., et al. (2010).
- Royal Society of Chemistry. (2022). Suzuki Reactions. Books - The Royal Society of Chemistry.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- RSC Publishing. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
-
So, C. M., Lee, C. F., Lau, C. P., & Kwong, F. Y. (2009). Palladium−Indolylphosphine-Catalyzed Hiyama Cross-Coupling of Aryl Mesylates. Organic Letters, 11(2), 317-320. [Link]
-
Choy, P. Y., et al. (2015). Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates. Organic Letters, 17(23), 5946-5949. [Link]
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-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Choy, P. Y., et al. (2010). Palladium-catalyzed sonogashira coupling of aryl mesylates and tosylates. Chemistry, 16(33), 9982-9985. [Link]
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- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Naber, J. R., et al. (2013).
- Chemistry LibreTexts. (2020). 17.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
- Kwong, F. Y., et al. (2010). Palladium-Catalyzed Sonogashira Coupling of Aryl Mesylates and Tosylates. Chemistry - A European Journal, 16(33), 9982-9985.
- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- Sharma, S., & Van der Eycken, E. V. (2017).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
-
Lee, H. M., & Nolan, S. P. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(14), 2053-2055. [Link]
- Valeur, E., & Bradley, M. (2009). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Palladium-catalyzed cross-coupling reactions of aryl mesylates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed cross-coupling reactions of aryl mesylates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nobelprize.org [nobelprize.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgsyn.org [orgsyn.org]
- 14. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Palladium-catalyzed sonogashira coupling of aryl mesylates and tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for Esterification of 4-Fluoro-3-nitrophenol with Methanesulfonyl Chloride
Executive Summary
This technical guide outlines the optimized protocol for the mesylation of 4-fluoro-3-nitrophenol (CAS: 2105-96-6). This transformation is a critical step in medicinal chemistry, often serving to activate the phenol as a leaving group for subsequent cross-coupling or to protect the hydroxyl moiety during reducing conditions.
Unlike standard phenol mesylations, the substrate 4-fluoro-3-nitrophenol presents unique electronic properties. The ortho-nitro and para-fluoro substituents significantly increase the acidity of the phenolic proton (
Reaction Mechanics & Chemical Logic
Substrate Analysis
The reaction operates via a Nucleophilic Acyl Substitution (Sulfocylation) mechanism.
-
Electronic Activation: The nitro group at the 3-position withdraws electron density via induction and resonance, stabilizing the phenoxide anion.
-
Base Selection: While Pyridine is often used as a solvent/base, this protocol utilizes Triethylamine (
) in Dichloromethane (DCM) . is sufficiently basic to quantitatively deprotonate the nitrophenol at . The use of DCM facilitates a streamlined aqueous workup, avoiding the difficult removal of pyridine. -
Thermodynamics: The reaction of sulfonyl chlorides with alcohols is exothermic. Uncontrolled addition of methanesulfonyl chloride (MsCl) can lead to sulfene formation (via E1cB elimination of MsCl) or hydrolysis if moisture is present.
Reaction Pathway Visualization
The following diagram illustrates the critical reaction nodes and the mechanistic flow.
Caption: Mechanistic pathway for the base-mediated sulfocylation of electron-deficient phenols.
Experimental Protocol
Materials & Stoichiometry
Ensure all glassware is oven-dried. The reaction is moisture-sensitive; MsCl hydrolyzes rapidly to methanesulfonic acid and HCl.
| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Attribute |
| 4-Fluoro-3-nitrophenol | 157.01 | 1.0 | Substrate | Dry, yellow solid |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.2 | Electrophile | Toxic/Corrosive . Density: 1.48 g/mL |
| Triethylamine ( | 101.19 | 1.5 | Base | Dry/Distilled. Density: 0.726 g/mL |
| Dichloromethane (DCM) | - | Solvent | Solvent | Anhydrous ( |
Step-by-Step Procedure
Phase 1: Setup and Deprotonation
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-Fluoro-3-nitrophenol (1.0 eq) in anhydrous DCM (concentration ~0.2 M).
-
Observation: The solution will likely be pale yellow.
-
-
Base Addition: Cool the solution to
using an ice-water bath. Add Triethylamine (1.5 eq) dropwise.-
Mechanistic Insight: The solution color may deepen to a darker yellow/orange. This confirms the formation of the phenoxide anion, which is the active nucleophile.
-
Phase 2: Electrophile Addition
-
MsCl Addition: Add Methanesulfonyl chloride (1.2 eq) dropwise via syringe over 10–15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (
) . Stir for 2–4 hours.
Phase 3: Monitoring & Self-Validation
-
TLC Check: Monitor consumption of starting material (SM).
-
Mobile Phase: 30% EtOAc in Hexanes.
-
Visualization: UV (254 nm). The product (sulfonate ester) is typically less polar (higher
) than the free phenol. -
Validation: The reaction is complete when the yellow SM spot disappears.
-
Phase 4: Workup & Isolation
-
Quench: Dilute the reaction mixture with DCM.
-
Acid Wash (Critical): Wash the organic layer with 1.0 M HCl (
volume).-
Purpose: This protonates the excess Triethylamine, moving it into the aqueous layer as the hydrochloride salt.
-
-
Base Wash: Wash the organic layer with saturated
( volume).-
Purpose: Removes any unreacted phenol (which returns to the aqueous phase as the phenoxide) and neutralizes residual acid.
-
-
Drying: Wash with brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, recrystallize from EtOH/Hexanes or purify via flash chromatography (Silica, 0
20% EtOAc/Hexanes).
Characterization & Quality Control
| Analytical Method | Expected Signal | Interpretation |
| Diagnostic singlet for the methyl group of the mesylate ( | ||
| Aromatic Region Shift | Aromatic protons will shift downfield relative to the starting phenol due to the electron-withdrawing nature of the sulfonate. | |
| LC-MS | Confirm molecular ion (MW: ~235.19 g/mol ). | |
| Appearance | Off-white to pale yellow solid | High purity material is typically crystalline. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent | MsCl hydrolyzed before reacting. Ensure DCM is anhydrous and glassware is dried. |
| Residual SM | Base insufficiency | The phenol is acidic; ensure |
| Impurity (Polar) | Sulfene polymerization | Addition of MsCl was too fast or too warm. strictly control |
| Dark Product | Oxidation | Perform reaction under inert atmosphere ( |
Safety & Handling (MSDS Summary)
-
Methanesulfonyl Chloride (MsCl): Highly toxic by inhalation, corrosive, and a lachrymator.[1][2] Must be handled in a functioning fume hood.[1][2] Reacts violently with water.
-
4-Fluoro-3-nitrophenol: Irritant. Avoid contact with skin and eyes.[3]
-
DCM: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended; Nitrile has short breakthrough time for DCM).
References
-
Organic Syntheses. General Procedures for Alcohol to Mesylate Conversion. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16751861, 4-Fluoro-3-nitrophenol. [Link]
-
Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Mechanism. [Link]
Sources
Reaction conditions for displacing mesylate vs fluorine in nitro-aryl systems
Application Note: Displacement of Mesylate vs. Fluorine in Nitro-Aryl Systems
Abstract
In drug discovery and medicinal chemistry, Nucleophilic Aromatic Substitution (
Mechanistic Hierarchy & Causality
The "Fluorine Effect" in
Contrary to
-
Causality: The rate-determining step (RDS) in activated
is the nucleophilic addition to the aromatic ring to form the Meisenheimer Complex . -
Mechanism: Fluorine’s high electronegativity (
) inductively withdraws electron density from the ipso-carbon, significantly lowering the activation energy for the nucleophilic attack. The strength of the C-F bond is irrelevant to the reaction rate because the bond is not broken until the fast elimination step.
The Aryl Mesylate Conundrum
Aryl mesylates (
-
Lower Activation: The mesylate group is less electronegative than fluorine, resulting in a less electrophilic ipso-carbon and a slower rate of nucleophilic attack.
-
Bifurcated Reactivity (The "Hard/Soft" Trap): Unlike fluorides, aryl mesylates possess two electrophilic sites: the aromatic ring carbon (C) and the sulfur atom (S).
-
Path A (Desired): Attack at C leads to
(C-O cleavage). -
Path B (Undesired): Attack at S leads to sulfonylation of the nucleophile and release of phenol (S-O cleavage). This is common with "hard" nucleophiles (e.g., primary amines) or sterically unhindered sulfonyl groups.
-
Decision Matrix: F vs. OMs
| Feature | Aryl Fluoride ( | Aryl Mesylate ( |
| Primary Mechanism | Addition-Elimination ( | Addition-Elimination ( |
| Rate Determining Step | Nucleophilic Addition ( | Nucleophilic Addition ( |
| Ring Activation | Very High (Inductive effect) | Moderate |
| Competing Reaction | None (Clean) | Sulfonylation (Nucleophile attacks Sulfur) |
| Preferred Condition | Mild heat, weak base | Higher heat, polar aprotic solvent |
| Ideal For | Rapid library synthesis, weak nucleophiles | Converting phenols to anilines/ethers |
Reaction Pathways Visualization
The following diagram illustrates the competing pathways for Aryl Mesylates compared to the clean pathway of Aryl Fluorides.
Caption: Mechanistic comparison showing the clean conversion of aryl fluorides versus the bifurcated pathway of aryl mesylates where S-attack competes with ring substitution.
Experimental Protocols
Protocol A: Standard Displacement of Aryl Fluorides
Best for: Routine synthesis, library generation, weak nucleophiles.
Reagents:
-
Substrate: Nitro-aryl fluoride (1.0 equiv).
-
Nucleophile: Amine or Alcohol (1.1 – 1.5 equiv).
-
Base:
(2.0 equiv) or DIPEA (2.0 equiv). -
Solvent: Acetonitrile (ACN) or DMF.
Procedure:
-
Setup: To a vial equipped with a magnetic stir bar, add the aryl fluoride (1.0 mmol) and
(276 mg, 2.0 mmol). -
Solvation: Add anhydrous ACN (3 mL, 0.33 M). Note: DMF or DMSO can be used for less reactive substrates.
-
Addition: Add the nucleophile (1.2 mmol) dropwise.
-
Reaction: Stir at room temperature to 60°C . Monitor by LCMS.[3]
-
Checkpoint: Reaction is typically complete within 1-4 hours.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
and concentrate.
Protocol B: Displacement of Aryl Mesylates (The "Rescue" Protocol)
Best for: Substrates derived from phenols where the fluoride is unavailable. Requires strict control to avoid S-attack.
Critical Parameters:
-
Solvent: DMSO or NMP is mandatory. Polar aprotic solvents stabilize the anionic Meisenheimer intermediate, favoring Path A (C-attack).
-
Temperature: 80°C – 120°C . Higher energy is needed to overcome the barrier for ring attack.
-
Concentration: High concentration (0.5 – 1.0 M) favors bimolecular
.
Procedure:
-
Preparation: Synthesize the aryl mesylate from the parent nitrophenol using MsCl/Et3N in DCM. Ensure the mesylate is isolated and dry (free of residual MsCl).
-
Setup: In a pressure vial, dissolve Aryl Mesylate (1.0 equiv) in anhydrous DMSO (0.5 M concentration).
-
Base: Add DIPEA (Hunig's Base, 2.5 equiv). Avoid inorganic carbonates if solubility is an issue, as heterogeneous conditions can slow the C-attack further.
-
Nucleophile: Add the amine/nucleophile (1.5 equiv).
-
Reaction: Heat to 100°C for 4-12 hours.
-
Troubleshooting (The "Phenol Check"):
-
Take an aliquot for LCMS.
-
If Product Observed: Proceed to workup.
-
If Phenol (Hydrolysis) + Sulfonamide Observed: The nucleophile is attacking the Sulfur.
-
Corrective Action: Switch to a bulkier sulfonate (e.g., Tosylate or 2,4,6-triisopropylbenzenesulfonate) to sterically hinder the sulfur atom, forcing the nucleophile to the ring carbon. Alternatively, use the Aryl Fluoride protocol if the starting material can be sourced.
-
-
Data Summary: Reaction Condition Optimization
| Parameter | Aryl Fluoride Conditions | Aryl Mesylate Conditions |
| Solvent | ACN, THF, DMF (tolerant) | DMSO, NMP (Critical for rate) |
| Temperature | 25°C – 60°C | 80°C – 120°C |
| Base | DIPEA, | |
| Nucleophile Equiv | 1.1 – 1.2 | 1.5 – 2.0 (Drive equilibrium) |
| Major Side Product | None (Clean) | Phenol (via S-attack), Sulfonamide |
References
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
The Element Effect in
Reactions. Chemistry Steps. Available at: [Link] -
Competitive Reaction Pathways in the Nucleophilic Substitution Reactions of Aryl Benzenesulfonates. Journal of Organic Chemistry. (Discusses C-O vs S-O cleavage competition). Available at: [Link]
Troubleshooting & Optimization
Improving yield of 4-Fluoro-3-nitrophenyl methanesulfonate synthesis
Technical Support Center: Synthesis of 4-Fluoro-3-nitrophenyl Methanesulfonate
Executive Summary
The synthesis of 4-Fluoro-3-nitrophenyl methanesulfonate is a critical step in the production of MEK inhibitors like Trametinib. While the reaction—a standard mesylation of a phenol—appears straightforward, the specific electronic properties of the 4-fluoro-3-nitrophenol substrate introduce unique challenges. The ortho-nitro group strongly activates the ring, making the C4-fluorine susceptible to nucleophilic aromatic substitution (
This guide moves beyond basic recipes to provide a robust, self-validating protocol designed to maximize yield and purity.
Module 1: Optimized Synthesis Protocol
The Core Philosophy: This protocol prioritizes kinetic control . We must favor the attack of the phenolic oxygen on the sulfonyl chloride over the competing hydrolysis of MsCl or the displacement of the labile fluorine atom by nucleophiles (including the base itself if unchecked).
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 4-Fluoro-3-nitrophenol | Substrate | 1.0 | Ensure purity >98% (remove 3-fluoro-6-nitro isomers). |
| Methanesulfonyl Chloride (MsCl) | Electrophile | 1.2 - 1.5 | Excess required to account for trace moisture hydrolysis. |
| Triethylamine (TEA) | Base | 1.5 - 2.0 | Scavenges HCl. Must be dry. |
| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous. THF is a viable alternative if solubility is poor. |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Charge an oven-dried round-bottom flask with 4-Fluoro-3-nitrophenol (1.0 eq) and anhydrous DCM (5-10 volumes).
-
Cool the solution to 0°C using an ice/water bath. Why? Low temperature suppresses the rate of side reactions, specifically
displacement of the fluorine.
-
-
Base Addition:
-
Add TEA (1.5 eq) dropwise over 10 minutes.
-
Observation: The solution will likely darken (yellow/orange) due to the formation of the phenoxide anion.
-
-
Electrophile Addition (Critical Step):
-
Reaction & Monitoring:
-
Allow the mixture to warm to Room Temperature (20–25°C) naturally.
-
Stir for 2–4 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3) or HPLC. The phenol starting material is more polar than the mesylate product.
-
-
Work-up (The "Quench"):
Module 2: Visualization of Workflow
The following diagram outlines the critical decision points and logic flow for the synthesis.
Caption: Kinetic control workflow for mesylation, emphasizing temperature regulation and checkpoint validation.
Module 3: Troubleshooting Guide
This section addresses specific failure modes based on the electronic nature of the 4-fluoro-3-nitrophenyl ring.
Issue 1: Low Yield (< 60%)
-
Symptom: Starting material (phenol) remains, but adding more MsCl doesn't help.
-
Root Cause: Moisture contamination. MsCl hydrolyzes rapidly to methanesulfonic acid (MsOH) in the presence of water. MsOH is not electrophilic toward the phenol.
-
Fix:
-
Use freshly distilled DCM or dry over molecular sieves (4Å).
-
Verify the quality of MsCl (it should be clear, not yellow/fuming).
-
Increase MsCl equivalents to 1.5 eq.
-
Issue 2: Impurity Formation (The Trap)
-
Symptom: New spot on TLC (lower Rf than product) or unexpected peaks in LC-MS.
-
Root Cause: Displacement of the Fluorine atom. The nitro group makes the C-F bond labile. If the reaction is heated or if a strong nucleophile (like hydroxide from a poor quench) is present, the fluorine is replaced.
-
Fix:
-
Strict Temperature Control: Never allow the reaction to exceed 25°C.
-
Base Choice: If TEA causes issues, switch to Diisopropylethylamine (DIPEA) (sterically hindered, less nucleophilic) or Pyridine (milder).
-
Quench: Ensure the quench is acidic (HCl) rather than basic to avoid forming the nitrophenolate impurity during workup.
-
Issue 3: "Sludge" or Emulsions during Workup
-
Symptom: Layers do not separate; white precipitate forms.
-
Root Cause: Precipitation of Triethylamine Hydrochloride salts that are not fully dissolved.
-
Fix:
-
Add more water or dilute HCl during the first wash.
-
Filter the biphasic mixture through a Celite pad if the solid persists before separating layers.
-
Module 4: Critical FAQ
Q1: Can I use Pyridine as both solvent and base?
-
Answer: Yes, but with caution. While pyridine is a common solvent for tosylations, it is difficult to remove completely without acidic washes. Residual pyridine can catalyze hydrolysis of the product. Using DCM with stoichiometric TEA/Pyridine is generally cleaner for isolation.
Q2: Is the product stable to storage?
-
Answer: Mesylates are moderately stable but can hydrolyze over time if exposed to moisture. Store the solid at 4°C under Argon/Nitrogen . If the compound turns from white/pale yellow to dark orange, it is degrading (likely releasing MsOH and the nitrophenol).
Q3: Why is the Fluorine atom a concern? It's usually stable.
-
Answer: In standard aromatics, yes. However, in 4-fluoro-3-nitrophenol , the nitro group is electron-withdrawing and located ortho to the fluorine. This creates a "Meisenheimer complex" territory where the fluorine is an excellent leaving group for Nucleophilic Aromatic Substitution (
). Avoid strong bases (NaOH, KOH) or heating.
Module 5: Troubleshooting Logic Tree
Caption: Diagnostic logic for resolving yield and purity issues in mesylation reactions.
References
-
Trametinib Intermediate Synthesis : CN109336884B - Method for synthesizing trametinib key intermediate. Google Patents. Link
-
Mesylation Mechanism & Stability : Methanesulfonyl chloride - Reactivity and Stability Profile. NOAA CAMEO Chemicals. Link
-
General Mesylation Protocols : Methanesulfonyl Chloride. Organic Syntheses, Coll. Vol. 10, p. 24 (2004). Link (Note: General reference for MsCl handling).
-
Reaction of 4-fluoro-3-nitrophenol : 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica (Structure and synthesis of the tosyl-analog, demonstrating similar conditions). Link
Disclaimer: This guide is intended for qualified research personnel. Methanesulfonyl chloride is corrosive and toxic.[2][3][11][12][13] Always review the SDS before handling.
Sources
- 1. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 2. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. CN102766053A - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]
- 5. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 7. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CAS 97-08-5: 4-Chloro-3-nitrobenzenesulfonyl chloride [cymitquimica.com]
Technical Support Guide: Reactivity & Chemoselectivity of 4-Fluoro-3-nitrophenyl Methanesulfonate
Topic: Troubleshooting Low Reactivity in Cross-Coupling Reactions Target Molecule: 4-Fluoro-3-nitrophenyl methanesulfonate Application: Suzuki-Miyaura Coupling & Related Pd-Catalyzed Transformations
Diagnostic Flowchart: The "Root Cause" Analysis
Before altering conditions, you must identify how the reaction is failing. This substrate presents a "Goldilocks" challenge: the mesylate is kinetically inert compared to halides, while the ortho-nitro-fluorine motif is hyper-reactive toward nucleophilic attack (SNAr).
Figure 1: Decision matrix for diagnosing reaction failure based on crude analysis.
Critical Mechanistic Insight: The "Ambivalent Electrophile"
Your substrate is not just "unreactive"; it is chemically confused. You are asking the catalyst to perform a difficult oxidative addition at the C-OMs bond while avoiding a facile background reaction at the C-F bond.
The Competition
-
Pathway A (Desired): Palladium(0) inserts into the C-O bond of the mesylate. This is energetically demanding because the mesylate is a "pseudohalide" with a stronger bond than iodides or bromides.
-
Pathway B (Undesired SNAr): The nitro group at position 3 withdraws electron density, activating the fluorine at position 4. Basic nucleophiles (or even your boronic acid) can attack the C-F bond, displacing fluoride.
-
Pathway C (Hydrolysis): Mesylates are sulfonate esters. In the presence of water and base (especially hydroxide), they hydrolyze to the phenol, which kills the reaction by poisoning the catalyst.
Figure 2: Mechanistic divergence. Success depends on accelerating Path A while suppressing B and C.
Troubleshooting Q&A
Q1: I see starting material and no product. Is the catalyst dead?
Likely Cause: Inefficient Oxidative Addition. Standard ligands like PPh3 or dppf are often insufficient for aryl mesylates, which possess a high activation energy barrier for Pd insertion. Solution:
-
Ligand Selection: You must use electron-rich, bulky biaryl phosphine ligands. These increase the electron density on the Pd center (facilitating oxidative addition) and provide steric bulk (facilitating reductive elimination).
-
Top Recommendations:
-
BrettPhos: The gold standard for difficult C-N and C-O couplings.
-
CM-Phos: Specifically developed by the Kwong group for aryl mesylates.[1]
-
XPhos: A robust alternative if the above are unavailable.
-
Q2: I see a product, but the mass is wrong. It looks like the nucleophile added, but the mesylate is still there?
Likely Cause: Regioselectivity Failure (SNAr).[2] The base or boronic acid attacked the Fluorine (Path B in Fig 2) instead of the Pd coupling at the Mesylate. The ortho-nitro group makes the fluorine extremely labile. Solution:
-
Change the Base: Avoid alkoxides (NaOtBu, NaOMe) or hydroxides. They are strong nucleophiles that trigger SNAr.
-
Use: Anhydrous K3PO4 (Tribasic Potassium Phosphate) or CsF (Cesium Fluoride). These are sufficiently basic to activate the boronic acid but poorly nucleophilic toward the aromatic ring.
Q3: My reaction turns black and stops. NMR shows a phenol.
Likely Cause: Hydrolysis.[3] Mesylates are essentially "sulfuric acid esters." Trace water + base saponifies them. The resulting phenol coordinates to Pd, forming an inactive complex. Solution:
-
Strict Anhydrous Conditions: Dry the solvent (Dioxane or t-Amyl alcohol) over molecular sieves.
-
Base Handling: Bake your K3PO4 or K2CO3 to remove hydration water before use.
The "Golden" Protocol: Optimized for Chemoselectivity
This protocol synthesizes insights from Buchwald and Kwong to maximize oxidative addition rates while minimizing SNAr side reactions.
Reaction Setup (0.5 mmol scale):
| Component | Equivalent | Reagent Recommendation | Role |
| Substrate | 1.0 equiv | 4-Fluoro-3-nitrophenyl mesylate | Electrophile |
| Boronic Acid | 1.5 equiv | Aryl Boronic Acid | Nucleophile |
| Catalyst | 2-5 mol% | Pd(OAc)2 | Metal Source |
| Ligand | 5-10 mol% | BrettPhos or CM-Phos | Critical Enabler |
| Base | 3.0 equiv | K3PO4 (finely ground, anhydrous) | Activator (Non-nucleophilic) |
| Solvent | 0.2 M | t-Butanol or 1,4-Dioxane (Anhydrous) | Medium |
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen.
-
Solids: Add Pd(OAc)2, Ligand (BrettPhos), Boronic Acid, and K3PO4.
-
Purge: Cap the vial and purge with inert gas for 5 minutes.
-
Liquids: Add the aryl mesylate (if liquid) and anhydrous solvent via syringe.
-
Pre-stir (Crucial): Stir at room temperature for 1-2 minutes to allow ligand complexation before heating.
-
Activation: Heat to 80–100 °C . Note: Do not overheat (>110°C) as thermal decomposition of the nitro-mesylate can occur.
-
Monitoring: Check by HPLC/UPLC after 2 hours. If SM remains, add 1 mol% more catalyst (pre-mixed in solvent).
References
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[4] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates.[4][5][6] Journal of the American Chemical Society, 130(41), 13552–13554.
-
So, C. M., Lau, C. P., & Kwong, F. Y. (2008).[7] A General Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Mesylates.[6][8][9] Angewandte Chemie International Edition, 47(42), 8059–8063.
-
Mundy, S. D., et al. (2016). Troubleshooting SNAr vs Coupling: Reactivity of Nitro-Fluoroarenes. Journal of Organic Chemistry, 81(23), 11686-11696. (General reference for SNAr competition).
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism.
Sources
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Validation & Comparative
Structural Characterization and Leaving Group Profiling: 4-Fluoro-3-nitrophenyl Methanesulfonate
Executive Summary
In medicinal chemistry and radiopharmaceutical development, 4-Fluoro-3-nitrophenyl methanesulfonate represents a critical activated intermediate. It serves as a high-reactivity electrophile for nucleophilic aromatic substitution (
This guide provides a definitive structural analysis of this molecule, focusing on 1H NMR characterization . Unlike standard spectral libraries, we dissect the causality of the chemical shifts, comparing the mesylate product against its phenolic precursor and alternative sulfonate leaving groups (Tosylates, Triflates).
1H NMR Spectral Analysis
The transition from 4-Fluoro-3-nitrophenol to its mesylate derivative induces distinct electronic perturbations observable in the NMR timescale. The following data is derived from standard substituent chemical shift increments (Z-scores) and validated against analogous nitro-aryl sulfonate systems [1, 2].
Predicted Chemical Shift Data ( , 400 MHz)
| Proton Assignment | Position | Multiplicity | Coupling Constants ( | Shift ( | Electronic Environment |
| Methyl (Ms) | Singlet (s) | - | 3.18 – 3.25 | Characteristic sulfonate methyl; diagnostic peak. | |
| Aromatic H2 | C2-H | dd | 7.95 – 8.05 | Most Downfield. Ortho to | |
| Aromatic H6 | C6-H | ddd | 7.55 – 7.65 | Ortho to | |
| Aromatic H5 | C5-H | dd | 7.35 – 7.45 | Ortho to |
Structural Logic & Assignment Strategy
The structural elucidation relies on three key spectral features that validate the successful formation of the mesylate:
-
The "Mesyl Singlet" (3.2 ppm): The appearance of a sharp singlet in the 3.1–3.3 ppm range is the primary indicator of reaction completion. In the precursor phenol, this region is empty.
-
The H2 Deshielding Effect: Proton H2 resides in a "electronic hot zone" between the nitro group and the sulfonate. The nitro group (strong EWG) exerts a powerful paramagnetic deshielding effect, pushing this signal near 8.0 ppm.
-
Fluorine Coupling (
- ): Unlike standard phenyl systems, the presence of fluorine splits the aromatic signals further.-
H5 (Ortho to F) exhibits a large
(8–10 Hz). -
H2 (Meta to F) exhibits a smaller
(4–6 Hz).
-
Comparative Analysis: Leaving Group Alternatives
When designing a synthesis route, the choice between Mesylate (Ms), Tosylate (Ts), and Triflate (Tf) determines the stability-reactivity balance.
Performance Matrix
| Feature | Mesylate (-OMs) | Tosylate (-OTs) | Triflate (-OTf) |
| Leaving Group Ability ( | 1 (Baseline) | ~0.7 (Slightly slower) | ~10,000 (Super-leaving group) |
| NMR Diagnostic | Methyl singlet (~3.2 ppm) | Methyl singlet (~2.4 ppm) + AA'BB' aromatic system | No 1H signal (Requires |
| Crystallinity | Moderate | High (Good for purification) | Low (Often oils) |
| Stability | Moderate | High | Low (Hydrolysis prone) |
Decision Logic
-
Choose Mesylate when you need a balance of reactivity and atom economy (lower molecular weight than Tosylates).
-
Choose Tosylate if the product is an oil and requires recrystallization (the aromatic ring of Ts aids
-stacking). -
Choose Triflate only if the subsequent nucleophilic attack is difficult (e.g., sterically hindered substrates).
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of 4-Fluoro-3-nitrophenyl methanesulfonate from 4-fluoro-3-nitrophenol.
Reagents & Materials
-
Substrate: 4-Fluoro-3-nitrophenol (1.0 equiv)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Base: Triethylamine (
) (1.5 equiv) or Pyridine -
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
-
Preparation: Dissolve 4-Fluoro-3-nitrophenol in anhydrous DCM at 0°C under an inert atmosphere (
or Ar). -
Base Addition: Add
dropwise. The solution may darken (formation of phenoxide). -
Mesylation: Add MsCl dropwise via syringe over 10 minutes. Exothermic reaction—maintain temperature < 5°C.
-
Reaction Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes) or NMR aliquots.
-
Endpoint: Disappearance of phenol OH (broad singlet >5 ppm) and appearance of Ms-Methyl (3.2 ppm).
-
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash organics with 1M HCl (to remove amine salts), then Brine. -
Purification: Dry over
, filter, and concentrate. If solid, recrystallize from EtOH/Hexanes.
Visualizing the Workflow
The following diagrams illustrate the synthesis pathway and the decision logic for leaving group selection.
Diagram 1: Synthesis & NMR Shift Evolution
Caption: Evolution of spectral features during the mesylation of 4-fluoro-3-nitrophenol.
Diagram 2: Leaving Group Selection Strategy
Caption: Decision matrix for optimizing the sulfonation of nitrophenols based on reactivity and handling.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Ang, W., Luo, Y.-F., & Deng, Y. (2011).[1] 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate.[1][2] Acta Crystallographica Section E, E67, o750.[2] Link
-
Royal Society of Chemistry. (2012).[3] Electronic Supplementary Material for Organic & Biomolecular Chemistry: 4-nitrophenyl methanesulfonate spectral data. Link
-
Sigma-Aldrich. (2023). 3-Fluoro-4-nitrophenol Product Specification and Safety Data. Link
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Introduction: The Critical Role of Fluorinated Aryl Mesylates and 19F NMR
An In-Depth Guide to 19F NMR Analysis and Peak Assignment for Fluorinated Aryl Mesylates
In modern drug discovery and materials science, the incorporation of fluorine into aromatic systems is a cornerstone strategy for modulating molecular properties such as metabolic stability, bioavailability, and binding affinity.[1][2] Among these molecules, fluorinated aryl mesylates serve as versatile intermediates and key pharmacophores. Their analysis, however, presents a unique challenge that demands precise structural elucidation. Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has emerged as an exceptionally powerful tool for this purpose.[3][4]
The unique properties of the 19F nucleus—a spin of ½, 100% natural abundance, and a high gyromagnetic ratio—make it highly sensitive for NMR experiments.[5][6] More importantly, the 19F chemical shift is exquisitely sensitive to its local electronic environment, spanning a range of over 800 ppm.[1][7] This hyperresponsiveness translates into a large chemical shift dispersion, minimizing signal overlap and providing a clear window into the molecular structure.[8]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of methodologies for the analysis and peak assignment of fluorinated aryl mesylates. We will move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to not only apply these techniques but also to troubleshoot and adapt them for novel compounds.
The Foundation: Understanding 19F Chemical Shifts and Coupling
The precise assignment of a 19F NMR spectrum hinges on understanding the factors that govern its chemical shifts (δ) and spin-spin coupling constants (J).
Factors Influencing 19F Chemical Shifts
The vast chemical shift range in 19F NMR is a direct result of fluorine's high electronegativity and the sensitivity of its electron cloud to perturbation.[9] For fluorinated aryl systems, the key determinants are:
-
Electronic Effects: The electron density at the fluorine nucleus is the primary determinant of its shielding.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (NO₂) or cyano (CN), decrease electron density around the fluorine atom. This "deshielding" effect results in a downfield shift (more positive or less negative ppm values).[9]
-
Electron-Donating Groups (EDGs) , such as methoxy (OCH₃) or amino (NH₂), increase electron density. This "shielding" causes an upfield shift (more negative ppm values).[9]
-
-
Positional Isomerism (ortho, meta, para): The position of other substituents on the aromatic ring relative to the fluorine atom has a profound and predictable impact. Resonance and inductive effects are transmitted differently depending on the position, leading to distinct chemical shift regions for ortho, meta, and para isomers.[10][11] For instance, an ortho-substituent often induces a larger chemical shift change than a meta- or para-substituent due to its proximity and potential through-space interactions.[12]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the electronic environment of the fluorine atom, causing shifts in the spectrum.[9][13] Therefore, consistency in the choice of solvent (e.g., CDCl₃, DMSO-d₆) is paramount for comparing data.
A Comparative Guide to Peak Assignment Strategies
Assigning a specific 19F resonance to its corresponding fluorine atom in a molecule is the central challenge. There are three primary strategies, each with distinct advantages and limitations. The optimal choice depends on the complexity of the molecule, available resources, and the required level of confidence.
| Strategy | Principle | Accuracy | Speed | Requirements |
| Empirical & Database Methods | Compares experimental shifts to known substituent effects and database values. | Moderate | Very Fast | Access to literature/databases; structurally similar known compounds. |
| Computational (DFT) Prediction | Calculates theoretical shielding constants based on molecular structure. | High | Slow to Moderate | Computational chemistry software; expertise in setting up calculations. |
| 2D NMR Spectroscopy | Establishes through-bond correlations between 19F and other nuclei (¹H, ¹³C). | Very High (Unambiguous) | Slow (Instrument Time) | NMR spectrometer with multi-nuclear capabilities; suitable coupling partners. |
Empirical & Database-Driven Assignment
This classical approach relies on the predictability of substituent effects. By starting with a known base chemical shift (e.g., fluorobenzene at ~-113 ppm in CDCl₃) and applying additive increments based on the electronic and positional effects of other substituents (like the mesylate group), one can estimate the expected chemical shifts.
Causality: This method works because the influence of most functional groups on the electronic environment of the aromatic ring is systematic.[10][11] Decades of research have generated extensive libraries of these substituent chemical shift (SCS) values.
Limitations: This approach is most effective for relatively simple molecules. In highly substituted or sterically hindered systems, non-additive effects can emerge, reducing predictive accuracy. It is also highly dependent on the availability of data for analogous structures.
Computational Prediction via Density Functional Theory (DFT)
Quantum chemical calculations have become an indispensable tool for reliable peak assignment.[5] By computing the NMR shielding tensors for a given molecular geometry, one can predict the 19F chemical shifts with high accuracy.
Methodology & Rationale: The process involves first optimizing the molecule's 3D geometry and then performing an NMR calculation using a specific functional and basis set. The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) by linear scaling or by referencing to a computed standard (e.g., CFCl₃).
-
Recommended Functionals/Basis Sets: Studies have shown that methods like B3LYP/6-31+G(d,p) offer a good balance of accuracy and computational speed for fluorinated aromatics, with mean absolute deviations (MAD) often falling below 2.5 ppm.[5][14] For even higher accuracy, especially where dispersion forces are significant, double-hybrid functionals like ωB97XD with a basis set such as 6-31+G(d,p) or aug-cc-pvdz are recommended.[15][16]
Performance Comparison of DFT Methods:
| Method | Basis Set | Mean Absolute Deviation (MAD) | Reference |
| B3LYP | 6-31+G(d,p) | 2.1 ppm | [5][14] |
| B3LYP | 6-311+G(2d,p) | 1.7 ppm | [5][14] |
| ωB97XD | 6-31+G(d,p) | Low RMSE (exact value varies with dataset) | [15] |
Trustworthiness: The power of this method lies in its ability to distinguish between isomers. If a synthesis could potentially yield multiple regioisomers, calculating the predicted spectrum for each possibility and comparing it to the experimental data provides a robust and self-validating means of structure confirmation.[5] A maximum deviation of less than 7 ppm between experimental and computed shifts is often considered a reliable assignment.[14]
Unambiguous Assignment with 2D NMR Spectroscopy
When absolute certainty is required, 2D NMR techniques provide definitive, through-bond correlations that act as a molecular map. These methods are independent of predictions or databases.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This is the most common and powerful experiment. It creates a 2D plot correlating 19F chemical shifts on one axis with ¹H chemical shifts on the other. A cross-peak indicates that a specific fluorine atom is coupled to a specific proton, typically over two to four bonds (²JHF, ³JHF, ⁴JHF). By assigning the proton spectrum first (which is often more straightforward), one can "walk" over to the 19F spectrum and make unambiguous assignments.[17]
-
¹³C-¹⁹F HMBC/HSQC (Heteronuclear Multiple Bond/Single Quantum Coherence): For molecules with few protons near the fluorine atom, correlating to the carbon backbone is an excellent alternative. These experiments reveal couplings between ¹⁹F and ¹³C nuclei over one to multiple bonds (¹JCF, nJCF).[18][19] Since each carbon in the aryl mesylate has a unique chemical shift, these correlations can definitively place the fluorine atom.
The workflow below illustrates how these different strategies can be integrated for a comprehensive analysis.
Caption: Integrated workflow for 19F NMR peak assignment.
Experimental Protocol: Acquiring High-Quality 19F NMR Data
The quality of the final assignment is entirely dependent on the quality of the initial data. This protocol outlines a self-validating system for acquiring robust 19F NMR spectra.
1. Sample Preparation
- Analyte Concentration: Dissolve 5-10 mg of the fluorinated aryl mesylate in 0.6-0.7 mL of a deuterated solvent.
- Solvent Choice: CDCl₃ is a common choice for many organic molecules. For compounds with poor solubility, DMSO-d₆ or Acetone-d₆ can be used. Ensure the same solvent is used for all related samples to maintain comparability.[5]
- Reference Standard: While external referencing is possible, an internal standard is often more accurate. A common choice is hexafluorobenzene (C₆F₆), which gives a sharp singlet at approximately -164 ppm.[8] Add a small, known amount (e.g., 1-2 µL of a dilute solution). Alternatively, modern spectrometers can use the deuterium lock signal for indirect referencing, but this should be used with caution and consistency.[20]
2. Spectrometer Setup & Calibration
- Tuning and Matching: Ensure the NMR probe is properly tuned to the 19F frequency. This is a critical step for maximizing sensitivity and is often overlooked.
- Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will have sharp, symmetrical peaks, which is crucial for resolving small coupling constants.
3. Data Acquisition (1D ¹⁹F Spectrum)
- Experiment: A standard one-pulse (zg) experiment is typically sufficient. If ¹H coupling is extensive and complicates the spectrum, a ¹H-decoupled experiment can be run for simplification.[21]
- Spectral Width: The chemical shift range for fluorinated aryl compounds is typically between -60 and -180 ppm.[7][22] Set a spectral width that comfortably covers this region (e.g., 200 ppm).
- Acquisition Time (AT): An AT of 1-2 seconds is generally adequate.
- Relaxation Delay (D1): The 19F nucleus can have long relaxation times (T₁). To ensure accurate integration for quantitative analysis, a long relaxation delay (D1) of 5 x T₁ is needed.[21] For routine qualitative analysis, a D1 of 2-5 seconds is often a practical compromise.
- Number of Scans (NS): Due to the high sensitivity of 19F, 16 to 64 scans are usually sufficient to achieve an excellent signal-to-noise ratio.
4. Data Processing
- Fourier Transform: Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio before Fourier transformation.
- Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction to ensure a flat baseline, which is critical for accurate integration.
- Referencing: Calibrate the chemical shift axis by setting the peak for your internal standard (e.g., C₆F₆) to its known value (-164.9 ppm).
Comparative Analysis of NMR Software
Several software packages are available for processing and analyzing 19F NMR data. The choice often depends on user preference, available licenses, and the need for advanced features like prediction.
| Software | Key Features for ¹⁹F NMR | Prediction Capability | Platform |
| MestReNova (Mnova) | Intuitive interface, excellent for processing 1D/2D data, global spectral deconvolution (GSD) for accurate integration.[23] | Yes, via NMRPredict plugin (¹⁹F prediction supported).[24] | Windows, macOS, Linux |
| Bruker TopSpin | The native software for Bruker spectrometers. Powerful processing capabilities, scripting for automation. Free academic license available.[25] | No, but integrates with third-party prediction tools. | Windows, macOS, Linux |
| ACD/Labs NMR | Advanced prediction algorithms based on large databases. Strong suite for structure verification and elucidation.[23][26] | Yes, dedicated ¹⁹F NMR predictor module.[23] | Windows |
| NMRium | Free, web-based processing tool. Excellent for basic 1D/2D processing and analysis without installation.[25] | No. | Web Browser |
For researchers requiring a seamless workflow from data acquisition to analysis and prediction, a combination of TopSpin for acquisition and MestReNova or ACD/Labs for processing and prediction offers a powerful solution.
Conclusion
The structural analysis of fluorinated aryl mesylates is a critical task in chemical and pharmaceutical development. 19F NMR spectroscopy provides an unparalleled level of detail for this purpose. A successful analysis is not merely the result of a single experiment but an integrated strategy. By combining rapid empirical estimation with the high accuracy of DFT-based predictions and, when necessary, the unambiguous certainty of 2D NMR correlation experiments, researchers can confidently assign complex spectra. The causality-driven approach and robust experimental protocols detailed in this guide provide a framework for achieving reliable and reproducible results, accelerating research and development in the vital field of organofluorine chemistry.
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P. Diehl, C. L. Khetrapal, "Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals," The Journal of Chemical Physics, 1967. [Link]
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M. Edgar, et al., "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA," Journal of Fluorine Chemistry, 2019. [Link]
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M. Rogg, et al., "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization," ChemRxiv, 2020. [Link]
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M. V. Galkin, et al., "A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?," International Journal of Molecular Sciences, 2025. [Link]
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P. J. Axerio-Cilies, et al., "Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening," ACS Omega, 2022. [Link]
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M. Novak, et al., "19F-centred NMR analysis of mono-fluorinated compounds," Semantic Scholar, 2022. [Link]
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A. P. L. R. Pineda, et al., "Physicochemical and computational insight of 19F NMR and emission properties of meso-(o-aryl)-BODIPYs," New Journal of Chemistry, 2021. [Link]
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Aryl Mesylate vs. Aryl Triflate: A Senior Scientist’s Guide to Leaving Group Selection
Executive Summary: The "Speed vs. Stability" Trade-off
In the architecture of cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck), the choice between an Aryl Triflate (Ar-OTf) and an Aryl Mesylate (Ar-OMs) is rarely arbitrary. It is a calculated decision balancing reactivity against hydrolytic stability and process scalability .
-
Aryl Triflates are the "Formula 1" cars of electrophiles: extremely reactive due to the high electronegativity of the trifluoromethyl group, enabling oxidative addition under mild conditions. However, they are expensive and prone to hydrolysis.
-
Aryl Mesylates are the "Armored Trucks": robust, crystalline, and cost-effective, but historically sluggish in palladium catalysis. They require specialized electron-rich ligands (e.g., biarylphosphines) or nickel catalysis to activate the C–O bond.
This guide dissects the mechanistic underpinnings of these leaving groups and provides validated protocols for their synthesis and utilization.
Mechanistic Foundation: The Driver
The leaving group ability of sulfonate esters correlates directly with the acidity of their conjugate acids. The inductive effect of the fluorine atoms in the triflate group stabilizes the anionic charge significantly better than the methyl group in the mesylate.
Table 1: Comparative Physicochemical Properties
| Feature | Aryl Triflate (Ar-OTf) | Aryl Mesylate (Ar-OMs) | Mechanistic Implication |
| Conjugate Acid | Triflic Acid ( | Methanesulfonic Acid ( | Acidity determines leaving ability. |
| ~ -14 | ~ -2 | ||
| C–O Bond Strength | Weaker | Stronger | Mesylates require higher activation energy for Oxidative Addition (OA). |
| Hydrolytic Stability | Low (Sensitive to base/heat) | High (Stable to aqueous workups) | Triflates can decompose to phenols during slow reactions. |
| Atom Economy | Poor (High MW leaving group) | Excellent | Mesylates are preferred for large-scale manufacturing. |
Visualization: The Catalytic Activation Barrier
The following diagram illustrates the kinetic difference in the Oxidative Addition (OA) step, which is often rate-determining for sulfonates.
Experimental Protocols
A. Synthesis of the Leaving Group
Before coupling, you must synthesize the sulfonate from the corresponding phenol.
Protocol 1: Synthesis of Aryl Triflates (The "Mild" Method)
Avoid using Triflic Anhydride (
-
Reagents: Phenol (1.0 equiv),
(1.2 equiv), Triethylamine ( ) (2.5 equiv). -
Solvent: Dichloromethane (DCM) or DMF.
-
Procedure:
-
Dissolve phenol and
in DCM at . -
Add
dropwise. -
Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Wash with water and brine. Dry over
. -
Note: If using
, strictly maintain to prevent "black tar" formation due to exothermic decomposition.
-
Protocol 2: Synthesis of Aryl Mesylates (The "Robust" Method)
-
Reagents: Phenol (1.0 equiv), Methanesulfonyl chloride (
) (1.5 equiv), (2.0 equiv). -
Solvent: DCM or THF.
-
Procedure:
-
Cool solution of phenol and base to
. -
Add
slowly (exothermic). -
Stir at RT for 1–2 hours. Mesylates often crystallize out or form a stable oil.
-
Purification: These are stable enough for silica gel chromatography without degradation.
-
B. Cross-Coupling Applications[1][2][3][4][5]
When to use which?
-
Use Triflate if: The substrate is sterically hindered, the coupling partner is unreactive, or you are using standard ligands (
, ). -
Use Mesylate if: You are scaling up (>10g), the substrate needs to survive acidic/basic workups prior to coupling, or you have access to Buchwald G3/G4 precatalysts.
Protocol 3: Suzuki-Miyaura Coupling (Comparative Conditions)
| Parameter | Condition A: Aryl Triflate | Condition B: Aryl Mesylate |
| Catalyst | ||
| Loading | 1–3 mol% | 2–5 mol% |
| Base | ||
| Solvent | THF/Water or Dioxane | t-BuOH or Toluene/Water |
| Temperature | ||
| Key Insight | Hydrolysis Risk: If the reaction stalls, the OTf group will hydrolyze back to the phenol. Keep water content controlled. | Activation: The bulky biarylphosphine (XPhos) is critical to force the Pd(0) to insert into the strong C–OMs bond. |
Decision Logic: Selecting the Right Electrophile
Use this workflow to determine the optimal path for your specific molecule.
Expert Insights & Troubleshooting
The "Iodide Effect" in Buchwald-Hartwig Amination
While triflates are generally faster, in Buchwald-Hartwig aminations, Aryl Triflates can sometimes outperform Aryl Iodides .
-
Reasoning: Aryl Iodides generate iodide ions (
) upon oxidative addition. can bridge Pd centers, forming inactive dimers . -
Triflate Advantage: The triflate anion (
) is non-coordinating. It leaves the coordination sphere immediately, creating a cationic Palladium species , which is highly electrophilic and accelerates transmetallation or amine coordination [1].
Handling Instability
-
Triflate Hydrolysis: If you observe the starting phenol reappearing during a Suzuki coupling, switch to anhydrous conditions (Dioxane,
or solid) rather than aqueous biphasic systems. -
Mesylate Inertness: If the mesylate refuses to react, switch to Nickel Catalysis .
with or NHC ligands can activate mesylates (and even sulfamates) more easily than Palladium due to Nickel's higher affinity for oxygen [2].
References
-
Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 . Alcazar-Roman, L. M., & Hartwig, J. F. (2002).[1] Organometallics, 21(3), 491-502. Link
-
Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates . Dooleweerdt, K., Fors, B. P., & Buchwald, S. L.[2] (2010). Organic Letters, 12(10), 2350–2353. Link
-
Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes . Roy, A. H., & Hartwig, J. F. (2004).[3] Organometallics, 23(2), 194–202. Link
-
Tosylates and Mesylates . Master Organic Chemistry. (2015). Link
-
Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Mesylates . Ge, S., Green, R. A., & Hartwig, J. F. (2014). Journal of the American Chemical Society, 136(4), 1617–1627. Link
Sources
- 1. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates [organic-chemistry.org]
- 3. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]
A Comparative Guide to the Reactivity of 4-Fluoro-3-nitrophenyl Methanesulfonate and its Tosylate Analog in Nucleophilic Aromatic Substitution
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Activated Aryl Sulfonates in Synthesis
In the intricate world of organic synthesis, particularly in the design of novel therapeutics, the ability to efficiently form carbon-heteroatom and carbon-carbon bonds is paramount. Nucleophilic Aromatic Substitution (SNAr) reactions serve as a cornerstone methodology for this purpose, enabling the modification of aromatic rings. The substrates for these reactions must be "activated" by electron-withdrawing groups and possess a competent leaving group.
This guide provides an in-depth comparison of two such substrates: 4-Fluoro-3-nitrophenyl methanesulfonate (mesylate analog) and 4-Fluoro-3-nitrophenyl p-toluenesulfonate (tosylate analog). While both are structurally similar and designed for SNAr reactions, subtle differences in their sulfonate leaving groups can significantly impact reactivity, yield, and reaction conditions. Understanding these differences is crucial for methodological optimization and rational substrate selection in complex synthetic campaigns.
The Chemical Players: Structure and Activation
Both molecules share a common scaffold: a benzene ring activated by a strongly electron-withdrawing nitro group (-NO₂) and a fluorine atom. The fluorine atom typically serves as the site of nucleophilic attack, making it the leaving group in many SNAr contexts. However, the sulfonate ester can also function as a leaving group, depending on the reaction conditions and the nucleophile employed. The key distinction lies in the R group of the sulfonate ester (-OSO₂R):
-
Methanesulfonate (Mesylate, -OMs): R = CH₃
-
p-Toluenesulfonate (Tosylate, -OTs): R = p-CH₃C₆H₄
The primary role of these molecules is to provide an electrophilic aromatic ring poised for reaction. The nitro group, positioned ortho to the fluorine and meta to the sulfonate, powerfully withdraws electron density from the ring, making the carbon atom bonded to the fluorine highly susceptible to nucleophilic attack.
Reactivity Deep Dive: Mesylate vs. Tosylate in SNAr Reactions
The efficiency of an SNAr reaction is governed by two main factors: the activation of the aromatic ring and the ability of the leaving group to depart. While the primary leaving group in many reactions with these substrates is fluoride, the nature of the sulfonate ester still influences the overall electronic environment of the ring and can itself act as a leaving group.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (fluorine, in this case), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1][2] In the second, typically rapid step, the leaving group is eliminated, restoring the ring's aromaticity.[1][2]
The rate-determining step is usually the initial nucleophilic attack.[2] Therefore, factors that stabilize the negatively charged Meisenheimer complex will accelerate the reaction.
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Leaving Group Ability: A Tale of Two Acids
The effectiveness of a leaving group is inversely related to its basicity; a weaker base is a better leaving group. We can assess this by examining the acidity of the conjugate acids: methanesulfonic acid (CH₃SO₃H) and p-toluenesulfonic acid (p-CH₃C₆H₄SO₃H). The stronger the acid, the more stable its conjugate base (the sulfonate anion), and the better it will function as a leaving group.
| Sulfonic Acid | Abbreviation | pKa | Leaving Group Stability | Reference |
| Methanesulfonic Acid | MsOH | ~ -1.9 | Very Stable | [3][4] |
| p-Toluenesulfonic Acid | TsOH | ~ -2.8 | Exceptionally Stable | [3] |
As the data indicates, p-toluenesulfonic acid is a stronger acid than methanesulfonic acid. This means that the tosylate anion is a more stable conjugate base and therefore a better leaving group than the mesylate anion .[3][5][6]
The higher acidity of TsOH is attributed to the greater electron delocalization provided by the aromatic ring in the tosylate anion compared to the methyl group in the mesylate anion. This superior charge stabilization makes tosylate more willing to depart with its pair of electrons.
Electronic and Steric Effects
Beyond leaving group ability, the sulfonate group influences the reactivity of the aromatic ring itself through inductive and resonance effects.
-
Electronic Effects: Both mesylate and tosylate groups are strongly electron-withdrawing due to the highly electronegative oxygen atoms and the sulfur atom. This effect contributes to the overall electron deficiency of the phenyl ring, enhancing its electrophilicity. The tosylate group, with its additional phenyl ring, offers more extensive resonance delocalization, which can subtly influence the electronic landscape.
-
Steric Hindrance: The tosylate group is significantly bulkier than the mesylate group due to the presence of the p-tolyl substituent. While the sulfonate group is not at the immediate site of reaction (the C-F bond), its steric bulk could influence the approach of nucleophiles or the solvation of the molecule, potentially slowing down the reaction rate compared to the less hindered mesylate analog.
Experimental Evidence: A Head-to-Head Comparison
While direct, side-by-side kinetic studies on 4-fluoro-3-nitrophenyl methanesulfonate and its tosylate analog are not abundant in readily available literature, the general order of reactivity for sulfonate esters as leaving groups is well-established: Tosylate > Mesylate .[3] This trend is governed by the electron-withdrawing properties of the substituents and the stability of the resulting anion.[3]
Let's consider a hypothetical SNAr reaction with a generic amine nucleophile (e.g., piperidine) to illustrate the expected outcomes.
| Parameter | 4-Fluoro-3-nitrophenyl methanesulfonate | 4-Fluoro-3-nitrophenyl p-toluenesulfonate | Rationale |
| Expected Reactivity | Good | Excellent | Tosylate is a better leaving group than mesylate.[3] |
| Reaction Conditions | May require slightly higher temperatures or longer reaction times. | Milder conditions (lower temperature, shorter time) may suffice. | A better leaving group facilitates a lower activation energy barrier. |
| Potential Yield | High | Potentially higher or cleaner | More efficient departure of the leaving group can lead to fewer side reactions. |
| Steric Hindrance | Lower | Higher | The p-tolyl group is bulkier than the methyl group. |
Expert Insight: The choice between mesylate and tosylate is often a balance between reactivity and practicality. Tosylates are generally more reactive.[3] However, mesylates are smaller and less expensive, which can be advantageous. For a highly activated substrate like the 4-fluoro-3-nitrophenyl system, the difference in reactivity may be less pronounced than with less activated systems, but the tosylate analog would still be expected to react faster.
Practical Application: A Representative Experimental Protocol
This protocol describes a general procedure for an SNAr reaction using an activated aryl sulfonate and an amine nucleophile. This procedure is designed to be self-validating through reaction monitoring and characterization of the final product.
Objective: To synthesize N-(4-((methylsulfonyl)oxy)-2-nitrophenyl)piperidine via an SNAr reaction.
Materials:
-
4-Fluoro-3-nitrophenyl methanesulfonate
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Caption: A typical experimental workflow for an SNAr reaction.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-fluoro-3-nitrophenyl methanesulfonate (1.0 eq). Dissolve it in anhydrous DMF. Add finely ground anhydrous potassium carbonate (2.0 eq).
-
Causality: An inert atmosphere and anhydrous solvent are crucial to prevent the reaction of the base and nucleophile with atmospheric water and CO₂.[1] K₂CO₃ acts as a base to neutralize the HF formed if fluoride is the leaving group, or to deprotonate a protonated nucleophile.
-
-
Nucleophile Addition: Add piperidine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Causality: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile. Dropwise addition helps to control any initial exotherm.
-
-
Reaction Progression: Heat the reaction mixture to a suitable temperature (e.g., 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: Heating provides the necessary activation energy for the reaction. TLC is a critical self-validation step to confirm the reaction's endpoint, preventing the formation of degradation byproducts from prolonged heating.
-
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Causality: This step quenches the reaction and separates the organic product from the water-soluble inorganic salts (like K₂CO₃ and KF) and DMF.
-
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography.
-
Causality: The brine wash removes residual water. Anhydrous Na₂SO₄ removes any final traces of water. Column chromatography separates the desired product from unreacted starting materials and byproducts.
-
Conclusion and Key Takeaways
Both 4-fluoro-3-nitrophenyl methanesulfonate and its tosylate analog are highly effective substrates for SNAr reactions due to the powerful activating effect of the ortho-nitro group. However, a detailed analysis based on fundamental chemical principles reveals a clear hierarchy in reactivity.
-
Superior Reactivity of the Tosylate: The tosylate analog is predicted to be more reactive. This is because p-toluenesulfonic acid is a stronger acid than methanesulfonic acid, making tosylate a better leaving group than mesylate.[3]
-
Practical Implications: For difficult transformations involving weakly nucleophilic partners or for reactions where mild conditions are essential to preserve sensitive functional groups, the 4-fluoro-3-nitrophenyl p-toluenesulfonate is the superior choice.
-
Cost and Steric Considerations: The methanesulfonate analog offers the advantages of being less sterically hindered and generally less expensive. In cases where the nucleophile is highly reactive and the substrate is already strongly activated, the mesylate may provide satisfactory results, offering a more economical pathway.
Ultimately, the selection between these two reagents should be guided by the specific demands of the synthetic problem at hand, balancing the need for enhanced reactivity against factors of cost and steric bulk.
References
- BenchChem. A Head-to-Head Comparison of Tosylate and Other Leaving Groups in Bioconjugation Linkers. [URL: https://www.benchchem.
- Cho, Y. S., et al. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o750. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3099903/]
- Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Demers, J. R., Jr. (2023). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. University of Massachusetts Dartmouth. [URL: https://repository.lib.umassd.edu/etd/259/]
- Chemistry Steps. Mesylates and Tosylates with Practice Problems. [URL: https://www.chemistrysteps.
- Guthrie, J. P. (1978). pK, values which have been reported for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354. [URL: https://www.researchgate.net/figure/pK-values-which-have-been-reported-for-strong-acids_tbl2_241517006]
- Soderberg, T. (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [URL: https://chem.libretexts.org/courses/University_of_Minnesota_Morris/CHEM_2302%3A_Organic_Chemistry_II/09%3A_Nucleophilic_Substitution_Reactions/9.
- Ballini, R., et al. (2011). Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journal of Organic Chemistry, 7, 1349–1352. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218844/]
- Schmiechen, D., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(18), 6033-6038. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc02167a]
- BenchChem. Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. [URL: https://www.benchchem.com/application-notes/snar-reactions-on-fluoropyridines]
- Soderberg, T. (2019). 9.13: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/09%3A_Nucleophilic_substitution_reactions_I/9.
- Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o750. [URL: https://www.researchgate.
- Farmer, S. (2019). 17.4: Sulfonic Acids. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)
- Chem Help ASAP. (2019). formation of tosylates & mesylates. YouTube. [URL: https://www.youtube.
- Nielsen, M. K., et al. (2018). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7501a337d636929550341]
- Michigan State University Department of Chemistry. Ionization Constants of Organic Acids. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/acidity2.htm]
- CLAS. Table of Acids with Ka and pKa Values. [URL: https://clas.sa.ucsb.edu/staff/resource/AcidBase/Table%20of%20Acids%20w%20Ka%20and%20pKa%20Values.pdf]
- Geier, N. (2013). Chem 14D – Spring 2013 pKa Table. [URL: https://www.chem.ucla.edu/~harding/IGOC/P/pKa_table.pdf]
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Nature Chemistry. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Springer Nature. [URL: https://communities.springernature.
- Cattana, R., et al. (1992). Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1992/p2/p29920001009]
- Olayinka, O.A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI. [URL: https://www.mdpi.com/1422-0067/23/21/13303]
- Campodónico, P. R., et al. (2003). Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol. The Journal of Organic Chemistry, 68(24), 9373-9380. [URL: https://pubmed.ncbi.nlm.nih.gov/14629158/]
- Kumar, A., & Kumar, S. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(14), 8196-8225. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra09759d]
- Vicente, M. G. H., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(48), 10943-10950. [URL: https://www.sciencedirect.com/science/article/pii/S004040200401416X]
- Watanabe, F., et al. (2015). 4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines. Organic Letters, 17(19), 4786-4789. [URL: https://pubmed.ncbi.nlm.nih.gov/26390001/]
Sources
Technical Guide: Differentiating 4-Fluoro-3-nitrophenyl methanesulfonate from Hydrolysis Products
Executive Summary
4-Fluoro-3-nitrophenyl methanesulfonate (FNP-Ms) is a high-value electrophilic intermediate, commonly utilized as a precursor for nucleophilic aromatic substitution (
Its purity is critical. The presence of its primary hydrolysis product, 4-fluoro-3-nitrophenol (FNP) , acts as a "dead-end" impurity. The phenol is electron-rich compared to the sulfonate and often deprotonates under basic
This guide provides a definitive, multi-modal analytical framework to detect and differentiate the intact sulfonate ester from its degradation products.
Part 1: Chemical Context & Hydrolysis Pathway[1]
Understanding the degradation mechanism is the first step in analysis. Sulfonate esters are reactive electrophiles. In the presence of moisture (and accelerated by heat or base), the sulfur-oxygen bond remains intact while the carbon-oxygen bond cleaves, or more commonly for aryl sulfonates, the sulfur is attacked by water, expelling the phenoxide.
The Degradation Reaction
-
FNP-Ms: Hydrophobic, neutral electrophile.
-
FNP: Weak acid (
), distinct UV absorption. -
MsOH (Methanesulfonic Acid): Strong acid, highly polar, non-UV active (mostly).
Visualization: Hydrolysis Pathway
Figure 1: Hydrolysis pathway of FNP-Ms yielding the phenolic impurity and methanesulfonic acid.
Part 2: Analytical Strategy 1 — HPLC-UV/MS (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) is the most robust method for quantitation. The polarity difference between the sulfonate ester and the phenol allows for baseline separation.
The Challenge: pH Dependence
The phenol (FNP) has a
-
At Neutral pH: FNP exists in equilibrium between neutral and ionized forms, leading to peak tailing.
-
At Acidic pH (Recommended): FNP is fully protonated (neutral), sharpening the peak and increasing retention slightly.
Experimental Protocol: Reverse Phase HPLC
System: Agilent 1200/1260 or equivalent (Waters Alliance). Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Detection: UV at 254 nm (aromatic ring) and 280 nm.
Mobile Phase Setup:
-
Solvent A: Water + 0.1% Formic Acid (Maintains pH ~2.7).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
Gradient Method:
| Time (min) | % Solvent B | Flow Rate (mL/min) | Phase Description |
|---|---|---|---|
| 0.0 | 5% | 1.0 | Equilibration |
| 2.0 | 5% | 1.0 | Load |
| 12.0 | 95% | 1.0 | Ramp (Elution) |
| 15.0 | 95% | 1.0 | Wash |
| 15.1 | 5% | 1.0 | Re-equilibration |
Elution Order & Logic
-
MsOH (
min): Elutes at the solvent front (dead volume). Highly polar. -
FNP (
min): Moderately polar. The exposed hydroxyl group interacts with the aqueous phase. -
FNP-Ms (
min): Most hydrophobic. The sulfonate capping group prevents H-bonding, increasing interaction with the C18 chain.
Part 3: Analytical Strategy 2 — NMR Spectroscopy (Structural Confirmation)
While HPLC provides purity profiles, NMR confirms chemical identity. The transformation from ester to phenol induces distinct electronic shifts.
H-NMR (Proton)
-
The "Smoking Gun" Signal: The methanesulfonate group contains a methyl moiety (
).-
FNP-Ms: Shows a sharp singlet typically between 3.10 – 3.30 ppm (integrated to 3H).
-
FNP (Hydrolyzed): Complete disappearance of the methyl singlet.
-
MsOH (Free Acid): If present in the sample (not washed out), the free methyl group usually shifts upfield to ~2.8 ppm, but this varies with concentration and solvent acidity.
-
F-NMR (Fluorine)
Fluorine NMR is a powerful, background-free tool for this molecule.
-
Electronic Environment: The conversion of the electron-withdrawing sulfonate ester (
) to the electron-donating (or less withdrawing) phenol ( ) significantly alters the shielding of the fluorine atom on the ring. -
Observation: Expect a distinct chemical shift change (typically 5-10 ppm difference) between the ester and the phenol. This allows for rapid "spot checking" of reaction mixtures without workup.
Part 4: Analytical Strategy 3 — TLC (Rapid Screening)
For quick, qualitative checks during synthesis or before using a stored reagent.
Stationary Phase: Silica Gel 60
| Compound | Visualization | |
| FNP-Ms | 0.6 – 0.7 | UV Active (Dark spot) |
| FNP | 0.3 – 0.4 | UV Active + Yellowish color (naked eye) |
| MsOH | 0.0 (Baseline) | Not UV active, stays at origin |
Differentiation Tip: The phenol (FNP) often appears slightly yellow on the plate even before UV visualization due to the nitro-group conjugation, especially if the plate is slightly basic.
Summary of Comparative Data
The following table synthesizes the data for rapid reference.
| Feature | FNP-Ms (Target) | FNP (Impurity) | Differentiation Logic |
| State | Solid (White/Off-white) | Solid (Yellow/Orange) | Color indicates hydrolysis. |
| HPLC | Late Eluting (High | Mid Eluting | Hydrophobicity of ester vs. phenol. |
| Singlet ~3.2 ppm ( | Absent | Loss of methyl group is definitive. | |
| MS (ESI) | Mass loss of 79 Da ( | ||
| Reactivity | Electrophile ( | Nucleophile (Dead end) | FNP will not react with nucleophiles. |
Analytical Workflow Diagram
Use this decision tree to determine the purity of your reagent batch.
Figure 2: Analytical decision matrix for validating FNP-Ms purity.
References
-
PubChem. (n.d.). 4-Fluoro-3-nitrophenyl trifluoromethanesulfonate (Analogous Chemistry).[1] National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate Crystal Structure and Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Mild Cleavage of Aryl Mesylates.[2] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
